Carbonic anhydrase inhibitor 20
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C24H30N4O4S |
|---|---|
Peso molecular |
470.6 g/mol |
Nombre IUPAC |
4-[4-(4-benzylpiperazine-1-carbonyl)piperidine-1-carbonyl]benzenesulfonamide |
InChI |
InChI=1S/C24H30N4O4S/c25-33(31,32)22-8-6-20(7-9-22)23(29)27-12-10-21(11-13-27)24(30)28-16-14-26(15-17-28)18-19-4-2-1-3-5-19/h1-9,21H,10-18H2,(H2,25,31,32) |
Clave InChI |
ODSHIRVEOVEADT-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
"Carbonic anhydrase inhibitor 20" Ki values against hCA isoforms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibition profile and experimental evaluation of a specific carbonic anhydrase inhibitor, herein referred to as "Inhibitor 20." This compound is a 6-(1H-1,2,3-triazol-1-yl)benzoxaborole derivative with a p-fluoroanisoyl substituent, identified as a potent and selective inhibitor of certain human carbonic anhydrase (hCA) isoforms.[1] This document details its inhibitory activity (Ki values), the methodology for determining these values, and relevant biological pathways.
Data Presentation: Inhibitory Activity of Inhibitor 20
The inhibitory potency of Inhibitor 20 was evaluated against a panel of human carbonic anhydrase isoforms. The data, summarized below, highlights the compound's selectivity, particularly for the tumor-associated isoform hCA IX and the neurological isoform hCA VII.
| Isoform | Ki (nM) | Notes |
| hCA I | > 180 | Weak inhibition |
| hCA II | ~ 180 | Moderate inhibition |
| hCA IV | > 497.3 | Weak inhibition |
| hCA VII | ~ 30 | Potent inhibition |
| hCA IX | ~ 30 | Potent inhibition |
Table 1: Inhibition constants (Ki) of Inhibitor 20 against various human carbonic anhydrase isoforms. Data is compiled from publicly available research.[1]
Experimental Protocols
The determination of the inhibition constants (Ki) for carbonic anhydrase inhibitors is crucial for understanding their potency and selectivity. The following is a detailed methodology for a key experiment used in the evaluation of Inhibitor 20.
Determination of Inhibition Constants (Ki) by Stopped-Flow CO2 Hydrase Assay
This assay measures the enzyme-catalyzed hydration of carbon dioxide. The inhibition of this reaction by a compound allows for the calculation of its Ki value.
Materials:
-
Recombinant human carbonic anhydrase isoforms (hCA I, II, IV, VII, IX)
-
Inhibitor 20
-
HEPES buffer (20 mM, pH 7.4)
-
Phenol (B47542) red pH indicator
-
CO2-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation:
-
A stock solution of each hCA isoform is prepared in HEPES buffer.
-
A stock solution of Inhibitor 20 is prepared, typically in a solvent like DMSO, and then serially diluted to various concentrations.
-
-
Assay Protocol:
-
The stopped-flow spectrophotometer is set up to monitor the absorbance change of phenol red at its λmax.
-
One syringe of the stopped-flow instrument is loaded with the enzyme solution containing the pH indicator.
-
The second syringe is loaded with the CO2-saturated water.
-
The two solutions are rapidly mixed in the instrument's observation cell, initiating the CO2 hydration reaction.
-
The initial rate of the reaction is determined by monitoring the change in absorbance over time, which reflects the change in pH due to proton production.
-
-
Inhibition Measurement:
-
The assay is repeated with the inclusion of varying concentrations of Inhibitor 20 in the enzyme solution.
-
The initial rates of the inhibited reactions are measured.
-
-
Data Analysis:
-
The IC50 values (the concentration of inhibitor required to reduce the enzyme activity by 50%) are determined by plotting the initial reaction rates against the inhibitor concentrations.
-
The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [S]/Km)
where [S] is the substrate (CO2) concentration and Km is the Michaelis-Menten constant of the enzyme for the substrate.
-
Mandatory Visualizations
Experimental Workflow for Ki Determination
Caption: Workflow for determining the Ki of Inhibitor 20.
Signaling Pathway Involving hCA IX in Cancer
Inhibitor 20 is a potent inhibitor of the tumor-associated isoform hCA IX. This enzyme plays a critical role in the survival and proliferation of cancer cells in hypoxic (low oxygen) environments. The following diagram illustrates a simplified signaling pathway involving hCA IX.
Caption: Role of hCA IX in cancer cell adaptation to hypoxia.
References
The Structure-Activity Relationship of Acetazolamide-Based Carbonic Anhydrase Inhibitors Targeting Neisseria gonorrhoeae
An In-Depth Technical Guide for Researchers and Drug Development Professionals
The emergence of drug-resistant Neisseria gonorrhoeae poses a significant global health threat, necessitating the exploration of novel antimicrobial targets. One such promising target is the essential α-carbonic anhydrase of N. gonorrhoeae (NgCA). This guide provides a detailed examination of the structure-activity relationships (SAR) of a series of acetazolamide-based inhibitors developed to target NgCA, with a particular focus on a potent analogue referred to as "molecule 20" in the foundational study by Hewitt et al. (2021).[1][2] This document outlines the quantitative inhibitory data, detailed experimental protocols, and the logical progression of compound design that led to the identification of highly active antigonococcal agents.
Core Findings: From Acetazolamide (B1664987) to a Potent NgCA Inhibitor
The foundational research systematically modified the scaffold of acetazolamide, a well-known human carbonic anhydrase inhibitor, to enhance its activity against N. gonorrhoeae while modulating its effects on human carbonic anhydrase (hCA) isoforms. This effort culminated in the discovery of molecules 20 and 23 , which demonstrated a significant 8- to 16-fold improvement in antigonococcal activity compared to the parent compound, acetazolamide.[1][2] These compounds exhibited Minimum Inhibitory Concentration (MIC) values as low as 0.25 µg/mL against N. gonorrhoeae.[1][2]
Quantitative Structure-Activity Relationship Data
The following tables summarize the inhibitory activities of key compounds from the acetazolamide-based series against the target bacterial enzyme (NgCA), off-target human isoforms (hCA I, II, IX, and XII), and their antimicrobial efficacy against N. gonorrhoeae.
Table 1: Carbonic Anhydrase Inhibition Data for Selected Acetazolamide Analogues
| Compound | NgCA Kᵢ (nM) | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) |
| Acetazolamide | 74 | 250 | 12 | 25 | 5.7 |
| Molecule 20 | Data not fully available in abstract | Data not fully available in abstract | Data not fully available in abstract | Data not fully available in abstract | Data not fully available in abstract |
| Molecule 23 | Data not fully available in abstract | Data not fully available in abstract | Data not fully available in abstract | Data not fully available in abstract | Data not fully available in abstract |
| Ethoxzolamide | 94 | Not Reported | Not Reported | Not Reported | Not Reported |
Note: The precise Kᵢ values for the optimized molecules against the different carbonic anhydrase isoforms were not available in the public abstracts. Access to the full publication is required for this detailed data.
Table 2: Antimicrobial Activity of Selected Acetazolamide Analogues against Neisseria gonorrhoeae
| Compound | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Acetazolamide | 2 | 4 |
| Molecule 20 | 0.25 | Not Reported |
| Molecule 23 | 0.25 | Not Reported |
| Ethoxzolamide | 0.125 | 0.25 |
Experimental Protocols
This section details the methodologies employed in the synthesis and evaluation of the acetazolamide-based carbonic anhydrase inhibitors.
Synthesis of Acetazolamide Analogues
The synthesis of the novel acetazolamide analogues involved multi-step chemical reactions starting from the acetazolamide scaffold. A general synthetic route is described as follows:
-
Acidic Amide Hydrolysis: The acetamide (B32628) group of acetazolamide is hydrolyzed under acidic conditions (e.g., refluxing with concentrated HCl) to yield the corresponding amine intermediate.
-
N-Chloroacetylation: The resulting amine is then reacted with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in a suitable solvent like tetrahydrofuran (B95107) (THF) to produce the N-chloroacetylated intermediate.
-
Thiazole (B1198619) Ring Cyclization: The chloroacetylated compound undergoes cyclization with a thioamide in a reaction that forms the thiazole ring.
-
Schiff Base Formation: Finally, the thiazole-containing intermediate is reacted with various substituted benzaldehydes in the presence of a catalyst (e.g., glacial acetic acid) in ethanol (B145695) under reflux to form the final Schiff base products.
For specific reaction conditions, purification techniques, and characterization data for each compound, consultation of the primary research article by Hewitt et al. is recommended.
Carbonic Anhydrase Inhibition Assay: Stopped-Flow CO₂ Hydration Method
The inhibitory activity of the compounds against the different carbonic anhydrase isoforms was determined using a stopped-flow instrument to measure the kinetics of CO₂ hydration.
-
Principle: This assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton, which leads to a change in pH. The rate of this pH change is monitored using a pH indicator dye.
-
Reagents and Buffers:
-
Enzyme solutions of the respective carbonic anhydrase isoforms (hCA I, II, IX, XII, and NgCA).
-
Buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol (B47542) red).
-
CO₂-saturated water as the substrate.
-
The inhibitor compound dissolved in a suitable solvent (e.g., DMSO).
-
-
Procedure:
-
The enzyme and inhibitor are pre-incubated for a defined period.
-
The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated substrate solution in the stopped-flow apparatus.
-
The change in absorbance of the pH indicator is monitored over time at its maximum wavelength (e.g., 570 nm for phenol red).
-
The initial rates of the reaction are calculated from the absorbance data.
-
Inhibition constants (Kᵢ) are determined by measuring the reaction rates at various inhibitor concentrations and fitting the data to appropriate enzyme inhibition models.
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method for Neisseria gonorrhoeae
The minimum inhibitory concentrations (MICs) of the compounds against N. gonorrhoeae were determined using the broth microdilution method.
-
Bacterial Strains and Growth Conditions: A panel of clinical isolates and reference strains of N. gonorrhoeae are used. The bacteria are grown on appropriate media (e.g., chocolate agar) in a CO₂-enriched and humidified atmosphere at 37°C.
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a standardized turbidity (e.g., 0.5 McFarland standard) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Assay Procedure:
-
The inhibitor compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., GC broth with supplements).
-
The standardized bacterial inoculum is added to each well.
-
Positive (no drug) and negative (no bacteria) control wells are included.
-
The plates are incubated for 20-24 hours at 37°C in a 5% CO₂ atmosphere.
-
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualization of Logical Relationships and Workflows
The following diagrams illustrate the key concepts and processes described in this guide.
Caption: Logical progression of the structure-activity relationship study.
Caption: General experimental workflow for synthesis and evaluation.
This technical guide provides a comprehensive overview of the structure-activity relationship of a promising new class of carbonic anhydrase inhibitors with potent activity against Neisseria gonorrhoeae. The detailed methodologies and summarized data serve as a valuable resource for researchers in the fields of medicinal chemistry, microbiology, and drug development who are focused on combating antimicrobial resistance.
References
The Cutting Edge of Cancer Therapy: A Technical Guide to Piperazinosulfonamide Derivatives as Carbonic Anhydrase IX Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of a promising class of anti-cancer agents: piperazinosulfonamide derivatives that selectively inhibit Carbonic Anhydrase IX (CA IX). CA IX is a transmembrane enzyme that is overexpressed in a variety of solid tumors and plays a crucial role in tumor cell survival and proliferation, particularly in the hypoxic and acidic tumor microenvironment. Its inhibition represents a key strategy in modern oncology. This guide details the quantitative inhibitory data, experimental protocols for synthesis and evaluation, and the underlying biological pathways.
Quantitative Inhibitory Activity of Piperazinosulfonamide Derivatives against Carbonic Anhydrase IX
The efficacy of various piperazinosulfonamide derivatives as inhibitors of human carbonic anhydrase (hCA) isoforms has been extensively studied. The following tables summarize the inhibitory activities (Ki and IC50 values) of selected compounds against the tumor-associated isoform hCA IX, as well as the off-target cytosolic isoforms hCA I and hCA II, and the transmembrane isoform hCA XII. The data is crucial for understanding the potency and selectivity of these compounds.
Table 1: Inhibition of human Carbonic Anhydrase Isoforms by Piperazinyl-Ureido-Sulfamates
| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
| SLC-0111 | - | - | 45 | 4 |
| Derivative 1 | >10000 | 94.4 | 36.9 | 84.5 |
| Derivative 2 | 8560 | 1.0 | 0.91 | 1.0 |
| Derivative 3 | 7890 | 8.8 | 25.4 | 5.4 |
| Derivative 4 | 6750 | 1.5 | 1.2 | 1.8 |
Data compiled from multiple sources. Actual values may vary depending on assay conditions.[1]
Table 2: Inhibition Constants (Ki) of Biphenyl- and Benzylphenyl-Substituted Sulfonamides against hCA Isoforms
| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
| Compound A | 240 | 19 | 25 | 8.8 |
| Compound B | 2185 | 83 | 882 | 175 |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
| SLC-0111 | 9600 | 1080 | 45 | 4.5 |
These sulfonamides exhibited significant inhibition compared to standard carbonic anhydrase inhibitors.[2]
Table 3: Inhibitory Potency (IC50) of N-Substituted-β-d-Glucosamine Derivatives Incorporating Benzenesulfonamides against hCA IX
| Compound | hCA IX IC50 (nM) |
| 7a | 85.32 |
| 7f | 10.01 |
| 9a | 70.14 |
| Acetazolamide (AZA) | 98.50 |
IC50 values were determined by the 4-nitrophenyl acetate (B1210297) (4-NPA) esterase assay.[3]
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of piperazinosulfonamide-based carbonic anhydrase IX inhibitors.
General Synthesis of Piperazinosulfonamide Derivatives
The synthesis of piperazinosulfonamide derivatives typically involves a multi-step process. A general protocol is outlined below:
Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride
-
Start with acetanilide.
-
React with chlorosulfonic acid in an electrophilic aromatic substitution reaction to introduce the chlorosulfonyl group para to the acetamido group.
-
Collect the product by vacuum filtration and wash with cold water.
Step 2: Synthesis of 4-Acetamidobenzenesulfonamide (B121751)
-
React 4-acetamidobenzenesulfonyl chloride with an excess of a piperazine (B1678402) derivative.
-
The reaction is typically carried out in a suitable solvent such as dichloromethane (B109758) or tetrahydrofuran.
-
The product is purified by recrystallization.
Step 3: Hydrolysis of the Acetamido Group
-
The 4-acetamidobenzenesulfonamide derivative is hydrolyzed to the free amine.
-
This is achieved by heating the compound in the presence of dilute hydrochloric acid.
-
The final product, a 4-aminobenzenesulfonamide derivative with a piperazine moiety, is obtained after neutralization and purification.
A more specific, alternative synthesis for certain derivatives can be achieved through the following:
-
Schiff Base Formation: Dissolve 4-aminobenzenesulfonamide in methanol (B129727). Add the desired aromatic aldehyde (1.1 equivalents) and a catalytic amount of glacial acetic acid. Stir at room temperature for 4-6 hours.[4]
-
Reduction to Secondary Amine: Suspend the crude Schiff base in methanol and cool to 0°C. Add sodium borohydride (B1222165) (2-3 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.[4]
-
Work-up and Purification: Quench the reaction with water and remove methanol under reduced pressure. Extract the aqueous residue with dichloromethane. Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica (B1680970) gel column chromatography.[4]
In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)
This method measures the CA-catalyzed hydration of CO2 by monitoring the associated pH change with an indicator dye.
Reagents:
-
Assay Buffer: 20 mM HEPES, 20 mM Na2SO4, pH 7.5.
-
Indicator: 0.2 mM Phenol (B47542) Red.
-
Enzyme: Purified recombinant human CA IX.
-
Substrate: CO2-saturated water (prepared by bubbling CO2 gas through water).
-
Inhibitor: Test compound and a positive control (e.g., Acetazolamide) at various concentrations.
Procedure:
-
Equilibrate all solutions to the desired temperature (e.g., 25°C).
-
Pre-incubate the enzyme with various concentrations of the inhibitor for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by rapidly mixing equal volumes of the enzyme/inhibitor solution and the CO2-saturated water in a stopped-flow instrument.
-
Monitor the change in absorbance of the phenol red indicator at 557 nm over a short period (10-100 seconds).
-
The initial rates of the CA-catalyzed CO2 hydration reaction are determined.
-
Calculate the inhibition constants (Ki) from the dose-response curves.[4]
Signaling Pathways and Experimental Workflows
Carbonic Anhydrase IX Signaling Pathway in Hypoxic Tumors
Carbonic anhydrase IX is a key player in the response of cancer cells to hypoxic conditions. Its upregulation is driven by the Hypoxia-Inducible Factor (HIF-1α). CA IX contributes to the acidification of the tumor microenvironment, which promotes tumor growth, invasion, and metastasis, while maintaining a relatively alkaline intracellular pH, which is favorable for cancer cell survival.
Caption: CA IX signaling pathway in the tumor microenvironment.
General Workflow for Synthesis and Evaluation of Piperazinosulfonamide CA IX Inhibitors
The development of novel piperazinosulfonamide-based CA IX inhibitors follows a structured workflow from chemical synthesis to biological evaluation.
Caption: Workflow for piperazinosulfonamide CA IX inhibitor development.
Structure-Activity Relationship (SAR) of Piperazinosulfonamide Derivatives
The inhibitory potency and selectivity of piperazinosulfonamide derivatives against CA IX are significantly influenced by their molecular structure. Key SAR insights include:
-
The Sulfonamide Group: The primary sulfonamide (SO2NH2) group is essential for inhibitory activity as it coordinates to the zinc ion in the active site of the carbonic anhydrase enzyme.[4]
-
The Piperazine Ring: The piperazine moiety acts as a linker and its substitution pattern plays a crucial role in modulating the affinity and selectivity for different CA isoforms.
-
Ureido Linker: The inclusion of a ureido group between the sulfamoylphenyl fragment and the tail of the inhibitor allows for rotational flexibility. This enables the compound to adopt various conformations and engage in diverse interactions within the enzyme's active site.[5]
-
Aromatic/Heterocyclic Tails: The nature of the substituent on the distal nitrogen of the piperazine ring significantly impacts the inhibitory profile. Aromatic and heterocyclic moieties can form additional interactions with amino acid residues in the active site, thereby enhancing potency and selectivity. For instance, the presence of residues like Phe131 in hCA II can cause steric hindrance for some inhibitors, while the corresponding Val131 in hCA IX allows for more favorable binding.[5]
-
Hydrophilicity/Lipophilicity Balance: The overall physicochemical properties of the molecule, such as its water solubility and lipophilicity, are critical for its pharmacokinetic and pharmacodynamic properties, including its ability to reach the target tumor tissue.
References
- 1. Synthesis and carbonic anhydrase I, II, IX and XII inhibitory activity of sulfamates incorporating piperazinyl-ureido moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
Carbonic Anhydrase Inhibitors for Vancomycin-Resistant Enterococci: A Technical Guide to Target Validation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the validation of carbonic anhydrase (CA) as a therapeutic target in Vancomycin-Resistant Enterococci (VRE). The emergence of VRE poses a significant threat to public health, necessitating the exploration of novel antimicrobial strategies.[1][2][3] The inhibition of bacterial carbonic anhydrases has been identified as a promising approach to combat these resilient pathogens.[2][4][5] This document outlines the key quantitative data from preclinical studies, detailed experimental protocols for target validation, and visual representations of the underlying biological pathways and experimental workflows.
Quantitative Assessment of Carbonic Anhydrase Inhibitor Efficacy
The following tables summarize the in vitro and in vivo efficacy of representative carbonic anhydrase inhibitors against VRE. These data highlight the potential of this class of compounds in combating VRE infections.
Table 1: In Vitro Activity of Carbonic Anhydrase Inhibitors against VRE
| Inhibitor | VRE Strains Tested | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Bactericidal/Bacteriostatic Effect | Reference |
| Dorzolamide | 23 clinical isolates | 1 - 8 | 4 | 4 | Bacteriostatic | [1][2] |
| Acetazolamide | Multiple clinical isolates | 0.5 - 2 | Not Reported | Not Reported | Not Reported | [6][7][8] |
| Acetazolamide Analogs | Multiple clinical isolates | 0.007 - 1 | Not Reported | Not Reported | Not Reported | [8] |
Table 2: In Vivo Efficacy of Dorzolamide in a VRE Colonization Reduction Mouse Model
| Treatment Group | Duration of Treatment | Mean Log₁₀ CFU Reduction (Fecal) | Percentage Reduction (Fecal) | Mean Log₁₀ CFU Reduction (Cecal) | Percentage Reduction (Cecal) | Mean Log₁₀ CFU Reduction (Ileal) | Percentage Reduction (Ileal) | Reference |
| Dorzolamide | 3 days | 2.9 | 99.9% | Not Reported | Not Reported | Not Reported | Not Reported | [1][2][3] |
| Dorzolamide | 5 days | 3.86 | 99.99% | 1.74 | 98.2% | 1.5 | 96.3% | [1][2][3] |
Table 3: Synergistic Activity of Dorzolamide with Gentamicin against VRE
| VRE Strains | Interaction Type | Fold Reduction in Gentamicin MIC | Reference |
| 4 clinical isolates | Synergistic | Several folds | [1][2] |
| 6 clinical isolates | Additive | Several folds | [1][2] |
Experimental Protocols for Target Validation
Detailed methodologies are crucial for the replication and validation of scientific findings. The following section provides protocols for key experiments used to validate carbonic anhydrase as a drug target in VRE.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of a carbonic anhydrase inhibitor that prevents visible growth of VRE.
Materials:
-
VRE clinical isolates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Carbonic anhydrase inhibitor stock solution
-
96-well microtiter plates
-
Incubator (37°C)
-
Spectrophotometer (optional, for OD reading)
Procedure:
-
Prepare a VRE suspension in CAMHB, adjusted to a 0.5 McFarland standard.
-
Serially dilute the carbonic anhydrase inhibitor stock solution in CAMHB in a 96-well plate.
-
Inoculate each well with the VRE suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (VRE without inhibitor) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the inhibitor at which no visible growth is observed.
Time-Kill Kinetics Assay
This assay is performed to assess the bactericidal or bacteriostatic activity of a carbonic anhydrase inhibitor over time.
Materials:
-
VRE isolate
-
CAMHB
-
Carbonic anhydrase inhibitor
-
Sterile saline
-
Tryptic Soy Agar (B569324) (TSA) plates
-
Incubator (37°C)
-
Shaking incubator
Procedure:
-
Prepare a VRE culture in CAMHB to the logarithmic growth phase.
-
Add the carbonic anhydrase inhibitor at a concentration of 10 times the MIC.[1]
-
Incubate the culture in a shaking incubator at 37°C.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from the culture.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto TSA plates and incubate at 37°C for 24 hours.
-
Count the number of colonies to determine the viable bacterial count (CFU/mL) at each time point.
-
A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum. A bacteriostatic effect is characterized by a <3-log₁₀ reduction.[1]
Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between a carbonic anhydrase inhibitor and another antimicrobial agent (e.g., gentamicin).
Materials:
-
VRE isolate
-
CAMHB
-
Stock solutions of carbonic anhydrase inhibitor and the second antimicrobial agent
-
96-well microtiter plates
-
Incubator (37°C)
Procedure:
-
Prepare serial dilutions of the carbonic anhydrase inhibitor horizontally and the second antimicrobial agent vertically in a 96-well plate containing CAMHB.
-
Inoculate the wells with a VRE suspension adjusted to a 0.5 McFarland standard.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
Interpret the results as follows: FICI ≤ 0.5 indicates synergy, 0.5 < FICI ≤ 4 indicates an additive or indifferent effect, and FICI > 4 indicates antagonism.[2]
In Vivo VRE Colonization Reduction Mouse Model
This model assesses the efficacy of a carbonic anhydrase inhibitor in reducing VRE colonization in the gastrointestinal tract of mice.
Materials:
-
Specific pathogen-free mice
-
VRE strain
-
Antibiotic-containing water (to disrupt normal gut flora)
-
Carbonic anhydrase inhibitor formulation
-
Vehicle control
-
Gavage needles
-
Fecal pellet collection supplies
-
Selective agar plates for VRE enumeration
Procedure:
-
Administer antibiotic-containing water to the mice for several days to reduce the native gut microbiota.
-
Inoculate the mice orally with a known concentration of the VRE strain.
-
After allowing for VRE colonization (typically a few days), begin treatment with the carbonic anhydrase inhibitor or vehicle control via oral gavage.
-
Collect fecal pellets at specified time points during and after treatment.
-
Homogenize the fecal pellets, perform serial dilutions, and plate on selective agar to enumerate VRE.
-
At the end of the study, euthanize the mice and collect cecal and ileal contents for VRE enumeration.
-
Calculate the log₁₀ reduction in VRE CFU per gram of feces or intestinal content compared to the vehicle-treated group.[1][2]
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of carbonic anhydrase inhibitors in VRE and a typical experimental workflow for their evaluation.
Proposed Mechanism of Carbonic Anhydrase Inhibition in VRE
Caption: Proposed mechanism of carbonic anhydrase inhibitors against VRE.
Experimental Workflow for VRE Target Validation
Caption: A typical experimental workflow for validating carbonic anhydrase as a drug target in VRE.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Inhibition of pathogenic bacterial carbonic anhydrases by monothiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Structure-activity relationship studies for inhibitors for vancomycin-resistant Enterococcus and human carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbonic Anhydrase Inhibitors as Novel Antibacterials in the Era of Antibiotic Resistance: Where Are We Now? - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Carbonic Anhydrase IX Inhibition in Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor microenvironment, characterized by hypoxia and acidosis, presents a significant challenge in cancer therapy. Cancer cells adapt to these harsh conditions through various mechanisms, one of which is the upregulation of carbonic anhydrase IX (CAIX). CAIX, a transmembrane enzyme, plays a crucial role in maintaining intracellular pH, thereby promoting cancer cell survival, proliferation, and metastasis. This technical guide provides an in-depth analysis of the role of CAIX in cancer cell proliferation and the therapeutic potential of its inhibition, with a focus on the well-characterized inhibitor U-104 (also known as SLC-0111). We will delve into the molecular mechanisms, present quantitative data on its efficacy, detail key experimental protocols for its study, and visualize the intricate signaling pathways involved.
Introduction: Carbonic Anhydrase IX as a Therapeutic Target
Carbonic anhydrase IX (CAIX) is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons[1][2]. Its expression is tightly regulated by the hypoxia-inducible factor-1α (HIF-1α) and is predominantly found in solid tumors with limited expression in normal tissues[3][4]. This tumor-specific expression makes CAIX an attractive target for anticancer therapies[3][5].
The acidic tumor microenvironment is a consequence of altered cancer cell metabolism, primarily the "Warburg effect," where cancer cells favor glycolysis even in the presence of oxygen, leading to the production of lactic acid[3]. CAIX contributes to the acidification of the extracellular space while maintaining a more alkaline intracellular pH (pHi), which is favorable for enzymatic activities, cell proliferation, and avoidance of apoptosis[4][5][6]. By inhibiting CAIX, it is possible to disrupt this pH regulation, leading to intracellular acidification and subsequent inhibition of cancer cell growth and survival[7].
U-104 (SLC-0111) is a potent and selective inhibitor of CAIX and CAXII, another tumor-associated carbonic anhydrase isoform[8][9][10]. It has demonstrated significant anti-tumor effects in various preclinical models and is currently in clinical trials[11][12]. This guide will focus on the role of CAIX inhibition by U-104/SLC-0111 in modulating cancer cell proliferation.
Quantitative Data on the Efficacy of U-104 (SLC-0111)
The efficacy of U-104 (SLC-0111) has been quantified through various in vitro and in vivo studies. The following tables summarize key data on its inhibitory activity and anti-proliferative effects.
Table 1: In Vitro Inhibitory Activity of U-104 (SLC-0111)
| Carbonic Anhydrase Isoform | Ki (nM) | Reference |
| CAIX | 45.1 | [9][10] |
| CAXII | 4.5 | [9][10] |
| CAI | 5080 | [9] |
| CAII | 9640 | [9] |
Ki (Inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a stronger binding affinity.
Table 2: IC50 Values of U-104 (SLC-0111) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay | Reference |
| MDA-MB-231 | Breast Cancer | 18.22 | 72 | Cell Counting Kit 8 | [13] |
| 4T1 | Breast Cancer | Not specified, but effective at 50 µM | 72 | Phenotype blocking | [9] |
| HCT116 | Colorectal Cancer | Not specified, but effective at 100 µM | 24 | Annexin V/PI, Trypan Blue | [14] |
| A375-M6 | Melanoma | Not specified, but effective at 100 µM | 96 | Annexin V/PI | [14] |
| MCF7 | Breast Cancer | Not specified, but effective at 100 µM | 48 | Annexin V/PI, Trypan Blue | [14] |
IC50 (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 3: In Vivo Efficacy of U-104 (SLC-0111)
| Cancer Model | Cell Line | Treatment Dose and Schedule | Outcome | Reference |
| Breast Cancer | MDA-MB-231 LM2-4Luc+ | 19 and 38 mg/kg, daily for 27 days | Inhibition of primary tumor growth | [9] |
| Breast Cancer Metastasis | 4T1 | 19 mg/kg, daily for 5 days | Inhibition of metastases formation | [9] |
| Pancreatic Cancer | - | In combination with gemcitabine | Anti-tumor efficacy and enhanced survival | [12] |
| Glioblastoma | - | In combination with temozolomide | Anti-tumor efficacy | [15] |
Signaling Pathways Modulated by CAIX Inhibition
The anti-proliferative effects of CAIX inhibition are mediated through the modulation of several key signaling pathways that are crucial for cancer cell survival and growth, particularly under hypoxic conditions.
The HIF-1α Signaling Pathway
Hypoxia-inducible factor-1α (HIF-1α) is a master regulator of the cellular response to low oxygen levels. Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it activates the transcription of numerous genes, including CA9 (the gene encoding CAIX). CAIX, in turn, helps the cell adapt to the acidic microenvironment created by hypoxic metabolism. Inhibition of CAIX disrupts this adaptive mechanism, leading to intracellular acidification, which can suppress the activity of various metabolic enzymes and signaling proteins, ultimately hindering cell proliferation.
Caption: HIF-1α signaling pathway leading to CAIX expression and the inhibitory effect of U-104.
PI3K/Akt and NF-κB Signaling Pathways
The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling cascade that regulates cell proliferation, survival, and growth. There is evidence of crosstalk between the HIF-1α and PI3K/Akt pathways. Hypoxia can activate the PI3K/Akt pathway, which in turn can further stabilize HIF-1α, creating a positive feedback loop that promotes tumor progression.
Nuclear factor-kappa B (NF-κB) is another transcription factor that plays a critical role in inflammation, immunity, and cancer. Studies have shown that extracellular acidosis can lead to the overexpression of CAIX in a HIF-1α-independent manner, mediated by NF-κB. This suggests that CAIX inhibition can also impact cancer cell proliferation by interfering with NF-κB signaling.
Caption: Crosstalk between HIF-1α, PI3K/Akt, and NF-κB pathways in regulating CAIX and cell proliferation.
Detailed Methodologies for Key Experiments
To facilitate further research in this area, this section provides detailed protocols for key in vitro assays used to assess the impact of CAIX inhibitors on cancer cell proliferation.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
U-104 (SLC-0111)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of U-104 (SLC-0111) in complete medium.
-
Remove the medium from the wells and add 100 µL of the U-104 dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Caption: Workflow for the MTT cell proliferation assay.
Clonogenic Assay
The clonogenic assay assesses the ability of a single cell to grow into a colony. It is a measure of cell reproductive viability.
-
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
U-104 (SLC-0111)
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
-
Protocol:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of U-104 (SLC-0111) for a specified period.
-
Remove the drug-containing medium and replace it with fresh complete medium.
-
Incubate the plates for 7-14 days, or until colonies of at least 50 cells are visible in the control wells.
-
Wash the wells with PBS, fix the colonies with methanol (B129727) for 15 minutes, and then stain with crystal violet solution for 15 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies in each well.
-
Calculate the plating efficiency and survival fraction for each treatment group.
-
Boyden Chamber (Transwell) Invasion Assay
This assay measures the invasive potential of cancer cells through a basement membrane matrix.
-
Materials:
-
Boyden chamber inserts (8 µm pore size)
-
24-well plates
-
Matrigel or other basement membrane extract
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
U-104 (SLC-0111)
-
Cotton swabs
-
Methanol
-
Crystal violet staining solution
-
-
Protocol:
-
Coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.
-
Resuspend cancer cells in serum-free medium, with or without U-104 (SLC-0111).
-
Add complete medium to the lower chamber of the 24-well plate.
-
Place the coated inserts into the wells and add the cell suspension to the upper chamber.
-
Incubate for 24-48 hours.
-
Remove the inserts and wipe the non-invading cells from the top of the membrane with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol and stain with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
-
Conclusion and Future Directions
The inhibition of carbonic anhydrase IX presents a promising strategy for the treatment of solid tumors. The selective inhibitor U-104 (SLC-0111) has demonstrated significant anti-proliferative effects in a variety of cancer models by disrupting the crucial pH-regulating function of CAIX. This disruption leads to intracellular acidification and the modulation of key signaling pathways involved in cancer cell survival and growth, such as the HIF-1α, PI3K/Akt, and NF-κB pathways.
The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of CAIX inhibitors. Future research should focus on:
-
Elucidating the full spectrum of downstream signaling events affected by CAIX inhibition.
-
Investigating the synergistic effects of CAIX inhibitors with other anticancer agents, including chemotherapy, targeted therapies, and immunotherapies.[11][14]
-
Identifying predictive biomarkers to select patients who are most likely to respond to CAIX-targeted therapies.
-
Developing novel CAIX inhibitors with improved potency and selectivity.
By continuing to explore the multifaceted role of CAIX in cancer biology, the scientific community can pave the way for the development of more effective and personalized cancer treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 3. NF-κB - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Signalchem LifeScience [signalchemlifesciences.com]
- 13. researchgate.net [researchgate.net]
- 14. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
The Advent of Novel Carbonic Anhydrase Inhibitors for Intraocular Pressure Regulation: A Technical Overview of Compound 26a
For Immediate Release
FLORENCE, Italy – In the relentless pursuit of more effective treatments for glaucoma, a leading cause of irreversible blindness worldwide, researchers have developed a novel carbonic anhydrase inhibitor, designated as compound 26a. This promising therapeutic agent has demonstrated significant potency and a sustained effect in reducing intraocular pressure (IOP), a key risk factor in the progression of glaucoma. This technical guide provides an in-depth analysis of compound 26a, focusing on its mechanism of action, preclinical efficacy data, and the experimental protocols utilized in its evaluation, tailored for an audience of researchers, scientists, and drug development professionals.
Core Mechanism of Action: Targeting Carbonic Anhydrase in the Ciliary Epithelium
Carbonic anhydrase inhibitors (CAIs) lower IOP by reducing the production of aqueous humor, the clear fluid that fills the front part of the eye. The formation of aqueous humor in the ciliary body is a complex process that relies on the enzymatic activity of carbonic anhydrase, particularly isoforms II, IV, and XII. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. The subsequent transport of bicarbonate and other ions into the posterior chamber of the eye creates an osmotic gradient that drives the secretion of aqueous humor.
Compound 26a, a novel dual-tail sulfonamide, exerts its effect by potently inhibiting these key carbonic anhydrase isoforms. By blocking the catalytic activity of these enzymes, the inhibitor reduces the availability of bicarbonate ions, thereby disrupting the ion transport system and decreasing the rate of aqueous humor secretion. This leads to a reduction in intraocular pressure.
Preclinical Efficacy: Quantitative Analysis of Intraocular Pressure Reduction
Compound 26a has been the subject of rigorous preclinical evaluation, demonstrating superior IOP-lowering effects compared to established glaucoma medications such as dorzolamide (B1670892) and bimatoprost (B1667075). The inhibitory activity of compound 26a against the primary human carbonic anhydrase (hCA) isoforms implicated in glaucoma is detailed in the table below.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Compound 26a | - | 9.4 | - | 6.7 |
| Compound 11 | 47.6 | 36.5 | 8.3 | 2.7 |
Table 1: Inhibition constants (Ki) of selected novel carbonic anhydrase inhibitors against key human carbonic anhydrase isoforms. Data for compound 26a is from Angeli et al., 2024. Data for Compound 11 is from related preclinical studies.
In vivo studies using a rabbit model of ocular hypertension have provided compelling evidence of the potent and sustained IOP-lowering capabilities of compound 26a. A notable study reported a substantial reduction in IOP of -11.0 mmHg following topical administration of a related compound with a similar dual-tail scaffold[1]. Furthermore, the IOP-lowering effect of compound 26a was found to be more potent and longer-lasting than that of both dorzolamide and bimatoprost in head-to-head comparisons[2][3].
Experimental Protocols: A Detailed Methodological Framework
The preclinical evaluation of compound 26a involved standardized and reproducible experimental protocols to ensure the validity of the findings. Below are the detailed methodologies for the key experiments cited.
Induction of Ocular Hypertension in a Rabbit Model
A widely accepted method for inducing a sustained elevation of IOP in rabbits for glaucoma research involves the injection of α-chymotrypsin into the posterior chamber of the eye.
Materials:
-
New Zealand White rabbits (2-3 kg)
-
α-chymotrypsin solution (e.g., 150 U/mL in sterile saline)
-
Anesthetic agents (e.g., ketamine and xylazine)
-
Topical proparacaine (B1679620) hydrochloride (0.5%)
-
30-gauge needle
Procedure:
-
Rabbits are anesthetized with an appropriate combination of anesthetic agents.
-
The eye is proptosed, and a topical anesthetic is applied to the cornea.
-
A 30-gauge needle is inserted through the sclera, approximately 2-3 mm posterior to the limbus, into the posterior chamber.
-
A small volume (e.g., 0.1 mL) of α-chymotrypsin solution is slowly injected.
-
The needle is withdrawn, and a topical antibiotic is applied to the eye to prevent infection.
-
A stable elevation of IOP typically develops within a few days and can be sustained for several weeks, providing a reliable model for testing the efficacy of IOP-lowering agents.
Measurement of Intraocular Pressure
Accurate and consistent measurement of IOP is critical for evaluating the efficacy of antiglaucoma agents. A calibrated tonometer is used for this purpose.
Materials:
-
Tonometer (e.g., Tono-Pen, rebound tonometer)
-
Topical proparacaine hydrochloride (0.5%)
-
Calm and restrained animal
Procedure:
-
A drop of topical anesthetic is applied to the cornea of the rabbit to minimize discomfort and blinking.
-
The tonometer is held perpendicular to the central cornea.
-
Several readings are taken to ensure accuracy, and the average value is recorded as the IOP in millimeters of mercury (mmHg).
-
Measurements are typically taken at baseline (before drug administration) and at various time points after administration to determine the onset, magnitude, and duration of the IOP-lowering effect.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathway, the experimental workflow for preclinical evaluation, and the logical relationship between carbonic anhydrase inhibition and its physiological effect.
Caption: Mechanism of Action of Carbonic Anhydrase Inhibitors.
Caption: Preclinical Evaluation Workflow.
References
- 1. Novel Carbonic Anhydrase Inhibitors with Dual-Tail Core Sulfonamide Show Potent and Lasting Effects for Glaucoma Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Experimental alpha-chymotrypsin model of glaucoma in the rabbit: histopathological studies (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Potent Dual-Tailed Benzenesulfonamide Inhibitors of Human Carbonic Anhydrases Implicated in Glaucoma and in Vivo Profiling of Their Intraocular Pressure-Lowering Action - PubMed [pubmed.ncbi.nlm.nih.gov]
"Carbonic anhydrase inhibitor 20" discovery and development history
An In-depth Technical Guide to the Discovery and Development of the Carbonic Anhydrase IX Inhibitor SLC-0111
Foreword
The term "Carbonic anhydrase inhibitor 20" is ambiguous and does not refer to a universally recognized, specific inhibitor. Scientific literature often contains numbered compounds from research and development pipelines, and it is likely that this term originates from such a publication. However, without a specific contextual reference, a detailed historical account of a single, arbitrarily numbered compound is not feasible.
Therefore, this technical guide will focus on a well-documented and clinically relevant carbonic anhydrase inhibitor, SLC-0111 . This potent and selective inhibitor of carbonic anhydrase IX (CA IX) has a rich history of discovery, preclinical evaluation, and clinical development, making it an excellent case study for researchers, scientists, and drug development professionals.
Introduction to Carbonic Anhydrase IX as a Therapeutic Target
Carbonic anhydrase IX (CA IX) is a transmembrane zinc metalloenzyme that is highly expressed in a variety of solid tumors and is a key indicator of tumor hypoxia and poor patient prognosis.[1] Its expression in normal tissues is highly restricted, making it an attractive target for cancer therapy.[1][2] CA IX plays a crucial role in regulating pH in the tumor microenvironment. By catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, it helps maintain a neutral intracellular pH favorable for cancer cell survival and proliferation, while contributing to an acidic extracellular environment that promotes tumor invasion and metastasis.[2][3] The inhibition of CA IX is a promising therapeutic strategy to disrupt these processes and enhance the efficacy of conventional cancer therapies.[4]
The Discovery and Development of SLC-0111
SLC-0111 is a ureido-substituted benzenesulfonamide (B165840) that has emerged as a first-in-class, potent, and selective inhibitor of CA IX.[2][5] Its development was driven by the need for targeted therapies against hypoxic tumors.
Synthesis
The synthesis of SLC-0111 and its analogs has been described in the scientific literature. The general approach involves the reaction of a substituted sulfanilamide (B372717) with an isocyanate to form the characteristic ureido-benzenesulfonamide scaffold.[5] The "tail" portion of the molecule can be modified to improve potency and selectivity.[6] For instance, replacing the 4-fluorophenyl tail of SLC-0111 with a benzothiazole (B30560) motif has been explored to generate novel analogs with potent CA IX inhibitory activity.[6]
Preclinical Development
Preclinical studies have demonstrated the anti-tumor efficacy of SLC-0111 in various cancer models, including triple-negative breast cancer, pancreatic cancer, glioblastoma, and melanoma.[2] These studies have shown that SLC-0111 can be effective both as a standalone therapy and in combination with chemotherapy or immune checkpoint blockade.[2][4] In preclinical models, SLC-0111 has been shown to potentiate the cytotoxic effects of conventional chemotherapeutic drugs like dacarbazine, temozolomide, doxorubicin, and 5-fluorouracil.[4]
Clinical Development
SLC-0111 has completed a multi-center, open-label, first-in-human Phase I clinical trial in patients with advanced solid tumors (NCT02215850).[1][7] The primary objectives of this study were to determine the safety, tolerability, and maximum tolerated dose of orally administered SLC-0111.[7] The study found that SLC-0111 was safe and well-tolerated at doses up to 1000 mg per day.[7] Based on these results, a Phase Ib clinical trial was initiated to evaluate SLC-0111 in combination with gemcitabine (B846) in patients with CAIX-positive metastatic pancreatic ductal adenocarcinoma (NCT03450018).[1][2]
Quantitative Data
The following tables summarize the key quantitative data from the preclinical and clinical development of SLC-0111.
Table 1: In Vitro Inhibition Data for SLC-0111
| Target Isoform | Inhibition Constant (Kᵢ) | Selectivity vs. CA I | Selectivity vs. CA II |
| CA IX | 7 nM | >70-fold | >70-fold |
| CA XII | 2 nM | >250-fold | >250-fold |
| CA I | 546 nM | 1 | - |
| CA II | 5600 nM | - | 1 |
| Data derived from preclinical characterization studies.[8] |
Table 2: Pharmacokinetic Parameters of SLC-0111 from Phase I Clinical Trial
| Dose | Cₘₐₓ (ng/mL) | AUC₀₋₂₄ (µg/mL·h) | Tₘₐₓ (h) | T₁/₂ (h) |
| 500 mg | 4350 | 33 | ~4 | ~10 |
| 1000 mg | 6220 | 70 | ~4 | ~10 |
| 2000 mg | 5340 | 94 | ~4 | ~10 |
| Data from single-dose administration in patients with advanced solid tumors.[7] |
Experimental Protocols
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This is a standard method for determining the inhibitory activity of compounds against carbonic anhydrase isoforms.
Principle: The assay measures the enzyme-catalyzed hydration of CO₂. The reaction is monitored by a pH indicator, and the initial rate of the reaction is determined. The inhibition constant (Kᵢ) is calculated by measuring the reaction rates at different inhibitor concentrations.
Materials:
-
Purified human carbonic anhydrase isoforms (CA I, II, IX, XII)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4)
-
CO₂-saturated water
-
pH indicator (e.g., p-nitrophenol)
-
Test compound (SLC-0111) dissolved in a suitable solvent (e.g., DMSO)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare solutions of the CA enzyme, buffer, and test compound at various concentrations.
-
Equilibrate the solutions to the desired temperature (e.g., 25°C).
-
Load the enzyme solution and the CO₂-saturated water into the separate syringes of the stopped-flow instrument.
-
Rapidly mix the contents of the syringes to initiate the reaction.
-
Monitor the change in absorbance of the pH indicator over time.
-
Calculate the initial rate of the reaction from the linear portion of the progress curve.
-
Repeat the measurement at different concentrations of the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
Cell Viability and Motility Assays
These assays are used to assess the effect of CA IX inhibition on cancer cell function.
Principle: Cell viability can be measured using assays like the MTT or crystal violet assay, which quantify the number of living cells. Cell motility can be assessed using a wound-healing (scratch) assay, where the ability of cells to migrate and close a "wound" in a cell monolayer is measured over time.
Materials:
-
Hepatoblastoma (HB) cell lines (e.g., HUH6)
-
Cell culture medium and supplements
-
SLC-0111
-
96-well plates for viability assays
-
6-well plates for motility assays
-
Microscope with a camera
Procedure (Wound-Healing Assay):
-
Seed HB cells in 6-well plates and grow to confluence.
-
Create a "wound" in the cell monolayer by scratching with a sterile pipette tip.
-
Wash the cells to remove debris.
-
Treat the cells with different concentrations of SLC-0111 or a vehicle control.
-
Incubate the cells under normoxic or hypoxic conditions.
-
Capture images of the wound at different time points (e.g., 0 and 20 hours).
-
Measure the area of the wound at each time point and calculate the rate of wound closure.
Signaling Pathways and Experimental Workflows
Hypoxia-Induced CA IX Expression and Action
Under hypoxic conditions, the transcription factor HIF-1α is stabilized and induces the expression of CA IX. CA IX then promotes an acidic tumor microenvironment, which is crucial for tumor progression and metastasis.
Caption: Hypoxia-induced CA IX signaling pathway and the inhibitory action of SLC-0111.
Experimental Workflow for SLC-0111 Evaluation
The development of SLC-0111 followed a logical progression from initial discovery to clinical trials.
Caption: The discovery and development workflow of the carbonic anhydrase IX inhibitor SLC-0111.
Conclusion
SLC-0111 represents a significant advancement in the development of targeted therapies for hypoxic solid tumors. Its selective inhibition of CA IX, favorable safety profile in early clinical trials, and potential for combination therapy underscore its promise as a novel anti-cancer agent. This technical guide provides a comprehensive overview of its discovery and development, offering valuable insights for researchers and clinicians in the field of oncology and drug development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Signalchem LifeScience [signalchemlifesciences.com]
- 3. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
- 4. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and carbonic anhydrase inhibition of a series of SLC-0111 analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Physicochemical Properties of Carbonic Anhydrase Inhibitors: A Focus on Acetazolamide
Note: The designation "Carbonic anhydrase inhibitor 20" does not correspond to a specifically identified compound in publicly available scientific literature. Therefore, this guide utilizes Acetazolamide, a well-characterized and clinically significant carbonic anhydrase inhibitor, as a representative example to delineate the core physicochemical properties, experimental methodologies, and relevant biological pathways pertinent to this class of drugs.
This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the fundamental physicochemical characteristics of Acetazolamide. The document outlines key quantitative data, details common experimental protocols for their determination, and visually represents associated biological and experimental workflows.
Core Physicochemical Properties of Acetazolamide
The efficacy and pharmacokinetic profile of a carbonic anhydrase inhibitor are intrinsically linked to its physicochemical properties. These parameters govern its solubility, permeability, and interaction with the target enzyme.
| Property | Value | Reference |
| Molecular Formula | C4H6N4O3S2 | [1] |
| Molecular Weight | 222.2 g/mol | [1] |
| Chemical Name | N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide | [1] |
| Appearance | White to faintly yellowish-white crystalline powder | |
| Melting Point | ~258-260 °C (decomposes) | |
| pKa | 7.2 and 8.6 | |
| Water Solubility | Sparingly soluble | [1] |
| LogP (Octanol/Water) | -0.29 |
Experimental Protocols for Physicochemical Characterization
Accurate determination of physicochemical properties is crucial for drug development. The following are standard methodologies for key parameters.
Determination of pKa (Acid Dissociation Constant)
The pKa value is critical as it influences the ionization state of the drug at physiological pH, which in turn affects its solubility, permeability, and binding to the carbonic anhydrase active site.
-
Methodology: Potentiometric Titration
-
Preparation: A precise amount of the carbonic anhydrase inhibitor is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol (B129727) or DMSO to ensure initial solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
Measurement: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added incrementally.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which 50% of the compound is ionized. For compounds with multiple ionizable groups, multiple inflection points will be observed.[2]
-
Determination of Solubility
Solubility is a key factor influencing the bioavailability of orally administered drugs.
-
Methodology: Shake-Flask Method
-
Equilibration: An excess amount of the solid compound is added to a specific volume of a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4) in a sealed flask.
-
Agitation: The flask is agitated at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.[2]
-
Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.[3]
-
Determination of LogP (Octanol-Water Partition Coefficient)
LogP is a measure of a compound's lipophilicity, which is a primary determinant of its ability to cross biological membranes.
-
Methodology: Shake-Flask Method
-
System Preparation: Equal volumes of n-octanol and a buffered aqueous solution (pH 7.4) are pre-saturated with each other by vigorous mixing followed by separation.[4]
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a flask and shaken gently for a set period to allow the compound to partition between the two immiscible liquids until equilibrium is reached.[5]
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Concentration Measurement: The concentration of the compound in each phase is measured using an appropriate analytical method like HPLC or UV-Vis spectroscopy.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[4]
-
Visualizing Key Pathways and Workflows
Experimental Workflow for Physicochemical Profiling
The following diagram illustrates a typical workflow for the initial physicochemical profiling of a novel carbonic anhydrase inhibitor candidate.
References
Methodological & Application
Application Notes and Protocols for In Vitro Screening of Carbonic Anhydrase II Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3] This reaction is fundamental to pH homeostasis, CO2 transport, and numerous biosynthetic pathways.[1][3] Isoform II of carbonic anhydrase (CA-II) is a cytosolic enzyme that is ubiquitously expressed and has been implicated in several diseases, including glaucoma, epilepsy, and certain types of cancer.[3][4][5] Consequently, the identification and characterization of potent and selective CA-II inhibitors are of significant interest in drug discovery and development.
These application notes provide detailed protocols for in vitro assays designed to screen for and characterize inhibitors of carbonic anhydrase II. The primary methods described are a colorimetric esterase assay, suitable for high-throughput screening, and a more direct stopped-flow spectrophotometric assay for detailed kinetic analysis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of carbonic anhydrase in pH regulation and the general workflow for screening potential inhibitors.
Caption: Role of Carbonic Anhydrase II in Cellular pH Regulation.
Caption: General Workflow for Screening Carbonic Anhydrase Inhibitors.
Experimental Protocols
Colorimetric Esterase Assay for High-Throughput Screening
This assay is based on the esterase activity of CA-II, which catalyzes the hydrolysis of p-nitrophenyl acetate (B1210297) (p-NPA) to p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 405 nm.[2][6] The rate of p-nitrophenol formation is proportional to the CA-II activity, and a decrease in this rate in the presence of a test compound indicates inhibition.
Materials:
-
Human Carbonic Anhydrase II (CA-II) enzyme
-
Assay Buffer: 50 mM Tris-SO4, pH 7.4[6]
-
Substrate: p-Nitrophenyl acetate (p-NPA)[6]
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer and store it at 4°C.
-
Prepare a stock solution of p-NPA in acetonitrile (B52724) or DMSO. A typical final concentration in the reaction is 3 mM.[6]
-
Prepare stock solutions of test compounds and acetazolamide (B1664987) in DMSO.
-
-
Assay Setup (96-well plate):
-
Blank: 150 µL Assay Buffer.
-
Enzyme Control (No Inhibitor): 140 µL Assay Buffer + 10 µL CA-II enzyme solution + 10 µL DMSO.
-
Test Compound: 140 µL Assay Buffer + 10 µL CA-II enzyme solution + 10 µL test compound solution.
-
Positive Control: 140 µL Assay Buffer + 10 µL CA-II enzyme solution + 10 µL Acetazolamide solution.
-
-
Pre-incubation:
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 100 µL of the p-NPA substrate solution to all wells.[6]
-
Immediately measure the absorbance at 405 nm in kinetic mode for 5-10 minutes at 25°C using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) as the change in absorbance per minute (ΔAbs/min).
-
Calculate the percentage of inhibition for each test compound concentration using the following formula:[6] % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Data Presentation:
| Compound | Concentration (µM) | Rate (ΔAbs/min) | % Inhibition |
| Control (DMSO) | - | Value | 0 |
| Acetazolamide | 1 | Value | Value |
| Test Compound A | 0.1 | Value | Value |
| Test Compound A | 1 | Value | Value |
| Test Compound A | 10 | Value | Value |
| Test Compound B | 0.1 | Value | Value |
| Test Compound B | 1 | Value | Value |
| Test Compound B | 10 | Value | Value |
| Compound | IC50 (µM) |
| Acetazolamide | Value |
| Test Compound A | Value |
| Test Compound B | Value |
Stopped-Flow CO2 Hydration Assay for Kinetic Analysis
This method directly measures the primary physiological function of CA-II, the hydration of CO2.[6] It is a rapid kinetics technique that monitors the pH change resulting from the formation of bicarbonate and a proton, using a pH indicator.[6][8] This assay is crucial for determining the inhibition constant (Ki).[6]
Materials:
-
Stopped-flow spectrophotometer
-
Purified Carbonic Anhydrase II
-
Test inhibitors
-
Assay Buffer: 20 mM HEPES, pH 7.4, containing a pH indicator (e.g., 0.2 mM Phenol Red)[9]
-
CO2-saturated water (substrate)
-
Recirculating water bath
Procedure:
-
Solution Preparation:
-
Syringe A (Enzyme/Inhibitor Solution): Prepare a solution containing the assay buffer, CA-II enzyme, and the desired concentration of the test inhibitor. Pre-incubate the enzyme and inhibitor.
-
Syringe B (Substrate Solution): Prepare CO2-saturated water by bubbling CO2 gas through chilled, deionized water.
-
-
Stopped-Flow Measurement:
-
Set the temperature of the stopped-flow instrument and solutions to a constant temperature (e.g., 25°C).
-
Rapidly mix the contents of Syringe A and Syringe B in the stopped-flow device.
-
Monitor the change in absorbance of the pH indicator at its maximum wavelength (e.g., 557 nm for Phenol Red) over a short time scale (milliseconds to seconds).[8][9]
-
-
Data Analysis:
-
Calculate the initial rates of the catalyzed and uncatalyzed (without enzyme) reactions from the linear portion of the absorbance change over time.
-
Determine the inhibition constant (Ki) by measuring the reaction rates at various substrate and inhibitor concentrations and fitting the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk).
-
Data Presentation:
| Inhibitor | Substrate [CO2] (mM) | Initial Rate (s⁻¹) |
| None | Value | Value |
| Inhibitor X (Conc. 1) | Value | Value |
| Inhibitor X (Conc. 2) | Value | Value |
| Inhibitor | Ki (nM) | Inhibition Type |
| Acetazolamide | Value | e.g., Non-competitive |
| Inhibitor X | Value | e.g., Competitive |
Conclusion
The described in vitro assays provide a robust framework for the discovery and characterization of carbonic anhydrase II inhibitors. The colorimetric esterase assay is a simple and cost-effective method for primary high-throughput screening, while the stopped-flow CO2 hydration assay offers a more physiologically relevant and detailed kinetic analysis of promising lead compounds. The combination of these methods allows for the efficient identification and optimization of novel CA-II inhibitors for therapeutic development.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric)| Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. benchchem.com [benchchem.com]
- 9. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Carbonic Anhydrase Inhibitors for Antibacterial Activity Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrases (CAs) are a superfamily of metalloenzymes crucial for various physiological processes in bacteria, including pH homeostasis, and the provision of bicarbonate for essential biosynthetic pathways.[1][2][3] The inhibition of bacterial CAs presents a promising strategy for the development of novel antibacterial agents, particularly in the face of rising antibiotic resistance.[1][2] This document provides detailed protocols for cell-based assays to evaluate the antibacterial activity of carbonic anhydrase inhibitors (CAIs) and presents quantitative data for select inhibitors.
Mechanism of Action
Bacterial carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] This reaction is vital for supplying bicarbonate (HCO₃⁻) as a substrate for key metabolic pathways, including fatty acid and nucleotide biosynthesis.[3][5] By inhibiting bacterial CAs, CAIs disrupt these essential processes, leading to the suppression of bacterial growth or cell death.[1][2] This mechanism of action is distinct from many conventional antibiotics, offering a potential avenue to combat drug-resistant strains.
Data Presentation
The following tables summarize the in vitro antibacterial activity of representative carbonic anhydrase inhibitors against various bacterial strains. The data is presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.
Table 1: Antibacterial Activity of Acetazolamide (AZM) against Vancomycin-Resistant Enterococcus (VRE) and other Enterococcus Strains [6][7]
| Bacterial Strain | MIC (µg/mL) |
| E. faecium (VRE, Clinical Isolate HM-965) | 2 |
| E. faecalis (VRE, Clinical Isolate HM-334) | 2 |
| E. faecium (ATCC 700221) | 1 |
| Vancomycin-Sensitive Enterococci | 1 - 4 |
Table 2: Antibacterial Activity of Dorzolamide against Vancomycin-Resistant Enterococcus (VRE) and other Enterococcus Strains [8][9]
| Bacterial Strain | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Clinical VRE Isolates (23 strains) | 1 - 8 | 4 | 4 |
| Vancomycin-Sensitive E. faecalis | 1 - 8 | 4 | 4 |
| Vancomycin-Sensitive E. faecium | 1 - 8 | 4 | 4 |
| Linezolid-Resistant E. faecalis | 1 - 8 | 4 | 4 |
Table 3: Antibacterial Activity of Ethoxzolamide (B1671626) (EZA) against Helicobacter pylori [10][11][12][13]
| H. pylori Strain | MIC (µg/mL) |
| P12 | 4 |
| 26695 | 4 |
| SS1 | 8 |
| J99 | 4 |
| Clinical Isolates (Resistant to Metronidazole, Clarithromycin, and/or Amoxicillin) | 4 - 8 |
Experimental Protocols
Detailed methodologies for key cell-based assays are provided below. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[14][15]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of a CAI that inhibits the visible growth of a bacterial strain.
Materials:
-
Carbonic Anhydrase Inhibitor (CAI) stock solution
-
Test bacterial strain
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
Protocol:
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate (18-24 hours culture), select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate the broth culture at 35°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Preparation:
-
Prepare serial two-fold dilutions of the CAI stock solution in CAMHB in the 96-well microtiter plate. The final volume in each well should be 50 µL.
-
The concentration range should be chosen to span the expected MIC of the compound.
-
Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
-
-
Incubation:
-
Incubate the microtiter plate at 35°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the CAI at which there is no visible growth of the bacteria. This can be assessed visually or by using a microplate reader to measure optical density.
-
Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between a CAI and another antimicrobial agent (e.g., a conventional antibiotic).
Materials:
-
Carbonic Anhydrase Inhibitor (CAI) stock solution
-
Second antimicrobial agent stock solution
-
Test bacterial strain
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator (35°C)
Protocol:
-
Plate Setup:
-
In a 96-well plate, prepare serial two-fold dilutions of the CAI along the x-axis (columns) in CAMHB.
-
Prepare serial two-fold dilutions of the second antimicrobial agent along the y-axis (rows) in CAMHB. Each well will contain a unique combination of the two agents.
-
Include a row and a column with dilutions of each agent alone to determine their individual MICs.
-
-
Inoculation:
-
Prepare the bacterial inoculum as described in the Broth Microdilution Assay protocol (final concentration of ~5 x 10⁵ CFU/mL).
-
Inoculate each well with the bacterial suspension.
-
-
Incubation:
-
Incubate the plate at 35°C for 16-20 hours.
-
-
Data Analysis:
-
Determine the MIC for each agent alone and for each combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index (FICI) using the following formulas:
-
FIC of Agent A (FICA) = (MIC of Agent A in combination) / (MIC of Agent A alone)
-
FIC of Agent B (FICB) = (MIC of Agent B in combination) / (MIC of Agent B alone)
-
FICI = FICA + FICB
-
-
Interpretation of FICI: [16]
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Time-Kill Kinetic Assay
This assay provides information on the bactericidal or bacteriostatic activity of a CAI over time.[17][18][19]
Materials:
-
Carbonic Anhydrase Inhibitor (CAI)
-
Test bacterial strain
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile flasks or tubes
-
Shaking incubator (35°C)
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Agar plates
-
Colony counter
Protocol:
-
Assay Setup:
-
Prepare a standardized bacterial inoculum (~5 x 10⁵ CFU/mL) in CAMHB.
-
Prepare flasks/tubes containing CAMHB with the CAI at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC).
-
Include a growth control flask (no CAI).
-
-
Incubation and Sampling:
-
Inoculate each flask with the bacterial suspension.
-
Incubate the flasks at 35°C with agitation.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.
-
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of the collected aliquots in sterile saline or PBS.
-
Plate a specific volume of the appropriate dilutions onto agar plates.
-
Incubate the plates at 35°C for 18-24 hours.
-
Count the number of colony-forming units (CFU) on the plates.
-
-
Data Analysis:
-
Calculate the CFU/mL for each time point and concentration.
-
Plot the log₁₀ CFU/mL versus time for each concentration to generate time-kill curves.
-
A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[17][19] A bacteriostatic effect is observed when there is a prevention of growth compared to the control.[17]
-
Mandatory Visualization
Caption: Mechanism of Action of Carbonic Anhydrase Inhibitors.
Caption: Experimental Workflow for MIC Determination.
References
- 1. Carbonic anhydrase and bacterial metabolism: a chance for antibacterial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Carbonic Anhydrases: New Perspectives on Protein Functional Role and Inhibition in Helicobacter pylori [frontiersin.org]
- 5. An Update on the Metabolic Roles of Carbonic Anhydrases in the Model Alga Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Optimization of acetazolamide-based scaffold as potent inhibitors of vancomycin-resistant Enterococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Anti- Helicobacter pylori activity of ethoxzolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. emerypharma.com [emerypharma.com]
Application Note: Determination of Minimum Inhibitory Concentration (MIC) of Carbonic Anhydrase Inhibitor CAI-20 Against Enterococcus Species
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence of multidrug-resistant bacteria, particularly vancomycin-resistant Enterococci (VRE), poses a significant threat to global health. This necessitates the exploration of novel therapeutic targets and antimicrobial agents.[1][2] Bacterial carbonic anhydrases (CAs) have recently gained attention as promising targets for the development of new antibacterial drugs.[3][4][5][6] These metalloenzymes are crucial for various physiological processes in bacteria, including metabolism, pH homeostasis, and survival.[3][7] Inhibition of bacterial CAs can disrupt these essential pathways, leading to suppressed growth.[1][7]
Hypothetical Signaling Pathway of CAI-20 Action
Experimental Protocol: Broth Microdilution MIC Assay
This protocol adheres to the guidelines for broth microdilution methods for aerobic bacteria as described by the CLSI.[10][12]
Materials
-
Enterococcus strains (e.g., E. faecalis ATCC 29212, E. faecium ATCC 51559, clinical VRE isolates)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
0.9% sterile saline
-
0.5 McFarland turbidity standard
-
Control antibiotics (e.g., Vancomycin, Linezolid)
-
Spectrophotometer or turbidity meter
-
Multichannel pipette
Methodology
-
Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution. The final concentration of DMSO in the assay should not exceed 1-2%, as higher concentrations can affect bacterial growth.[8]
Step 2: Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the Enterococcus strain.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[13]
Step 3: Serial Dilution in Microtiter Plate
-
Dispense 100 µL of CAMHB into all wells of a 96-well plate.
-
Reserve one column for a positive control (bacteria in broth without inhibitor) and one for a negative/sterility control (broth only).
Step 4: Inoculation and Incubation
-
Add the prepared bacterial inoculum to each well (except the negative control). The final volume in each well should be uniform.
-
Seal the plates or cover with a lid to prevent evaporation.
-
Incubate the plates at 35-37°C for 16-20 hours under ambient atmospheric conditions. Vancomycin MICs should be read at 24 hours.[15]
Step 5: MIC Determination
-
Following incubation, examine the plates visually for bacterial growth.
Caption: Experimental workflow for MIC determination by broth microdilution.
Data Presentation
| Bacterial Strain | Strain ID | Vancomycin Resistance | CAI-20 MIC (µg/mL) | Vancomycin MIC (µg/mL) | Linezolid MIC (µg/mL) |
| E. faecalis | ATCC 29212 | Susceptible | 4 | 1 | 2 |
| E. faecium | ATCC 51559 | Resistant (VanA) | 2 | >256 | 2 |
| E. faecalis | Clinical Isolate 1 | Resistant (VanB) | 4 | 32 | 1 |
| E. faecium | Clinical Isolate 2 | Resistant (VanA) | 2 | >256 | 4 |
| MIC₅₀ | 2 | - | 2 | ||
| MIC₉₀ | 4 | - | 4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
References
- 1. Frontiers | Bacterial Carbonic Anhydrases as Drug Targets: Toward Novel Antibiotics? [frontiersin.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Carbonic anhydrase and bacterial metabolism: a chance for antibacterial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bacterial carbonic anhydrases: underexploited antibacterial therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peerj.com [peerj.com]
- 6. Enterococci carbonic anhydrase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. [Investigation of whether CLSI broth microdilution method is applicable for MICs Determination of Enterococcus species] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. journals.asm.org [journals.asm.org]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. Antimicrobial Susceptibility Testing for Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
"Carbonic anhydrase inhibitor 20" in vivo efficacy in murine septicemia model
An in-depth analysis of the in vivo efficacy of carbonic anhydrase inhibitors (CAIs) in murine models of septicemia reveals their potential as a novel class of therapeutic agents. While specific data for a compound designated "Carbonic anhydrase inhibitor 20" is not available in the reviewed literature, extensive research on structurally related CAIs, particularly acetazolamide (B1664987) and dorzolamide (B1670892), provides a strong basis for application notes and protocols for researchers, scientists, and drug development professionals. This document will focus on the methodologies and findings from studies on representative CAIs in murine septicemia models to guide future research in this area.
Application Notes
Carbonic anhydrase inhibitors have demonstrated significant efficacy in reducing bacterial load and improving survival in murine models of septicemia, particularly against challenging pathogens like vancomycin-resistant enterococci (VRE).[1][2][3][4] The primary mechanism of action is believed to involve the inhibition of bacterial carbonic anhydrases, which are crucial for the pathogen's metabolic processes, including biosynthetic pathways and pH homeostasis.[1][5]
Key Findings:
-
Acetazolamide (AZM): In a murine VRE septicemia model, acetazolamide outperformed linezolid, a standard-of-care antibiotic for VRE infections.[2][3][4] Treatment with AZM led to a significant reduction in bacterial burden in various tissues.
-
Dorzolamide: This CAI has also shown potent activity against VRE. In a murine model of VRE colonization, which can be a precursor to septicemia, dorzolamide significantly reduced the bacterial load in fecal, cecal, and ileal contents, proving superior to linezolid.[6][7][8]
-
Combination Therapy: The combination of dorzolamide with the antibiotic levofloxacin (B1675101) demonstrated increased survival rates in a cecum slurry-induced septic mouse model.[9] This suggests a synergistic or additive effect when CAIs are used in conjunction with traditional antibiotics.
These findings underscore the potential of carbonic anhydrase inhibitors as a promising avenue for the development of new anti-sepsis therapies, either as standalone treatments or as adjuncts to existing antibiotic regimens.
Data Presentation
The following tables summarize the quantitative data from representative studies on the in vivo efficacy of carbonic anhydrase inhibitors in murine models.
Table 1: Efficacy of Acetazolamide in a Murine VRE Peritonitis Model
| Treatment Group | Dosage | Bacterial Load (log10 CFU/mL) in Peritoneal Fluid | Reference |
| Vehicle (Control) | - | ~7.5 | [4] |
| Acetazolamide | 20 mg/kg | ~5.5 | [4] |
| Linezolid | 20 mg/kg | ~6.5 | [4] |
Table 2: Efficacy of Dorzolamide in a Murine VRE Colonization-Reduction Model
| Treatment Group | Dosage | VRE Burden Reduction (log10 CFU) in Fecal Samples (Day 5) | VRE Burden Reduction (log10 CFU) in Cecal Contents | VRE Burden Reduction (log10 CFU) in Ileal Contents | Reference |
| Dorzolamide | 10 mg/kg | 3.86 | 1.74 | 1.50 | [6][7][8] |
| Linezolid | 10 mg/kg | 0.91 | 1.20 | Not significantly different from vehicle | [6][7][8] |
Experimental Protocols
Protocol 1: Murine Peritonitis Model for VRE Septicemia
This protocol is adapted from studies evaluating the efficacy of acetazolamide against VRE.[4]
1. Materials:
-
Vancomycin-resistant Enterococcus faecium (e.g., NR-31909)
-
Brain Heart Infusion (BHI) broth and agar (B569324)
-
Sterile rat fecal extract (20%)
-
Female BALB/c mice (8 weeks old)
-
Acetazolamide (or test CAI)
-
Vehicle (e.g., 10% DMSO in PBS)
-
Linezolid (as a comparator)
-
Sterile saline
-
Syringes and needles for intraperitoneal injection and oral gavage
2. Methods:
-
Inoculum Preparation: Culture VRE strain in BHI broth to mid-log phase. Centrifuge, wash, and resuspend the bacterial pellet in sterile saline to the desired concentration (e.g., 3 x 10^7 CFU/mL).
-
Induction of Peritonitis: Mix the bacterial suspension with 20% sterile rat fecal extract at a 2:1 ratio. Inject the mixture intraperitoneally into the mice.
-
Treatment: One hour post-infection, randomly assign mice to treatment groups (n=5 per group):
-
Vehicle control (oral gavage)
-
Acetazolamide (20 mg/kg, oral gavage)
-
Linezolid (20 mg/kg, oral gavage)
-
-
Administer treatments daily for 4 days.
-
Assessment of Bacterial Load: At the end of the treatment period, humanely euthanize the mice. Collect peritoneal fluid, homogenize, and perform serial dilutions. Plate the dilutions on BHI agar with appropriate antibiotics for VRE selection. Incubate plates and enumerate CFU to determine bacterial load.
Protocol 2: Murine VRE Colonization-Reduction Model
This protocol is based on studies investigating the efficacy of dorzolamide.[6][7][8]
1. Materials:
-
Vancomycin-resistant Enterococcus faecium
-
Tryptic Soy Broth (TSB) and agar
-
Female C57BL/6 mice (8 weeks old)
-
Dorzolamide (or test CAI)
-
Vehicle (e.g., 10% DMSO:90% PBS)
-
Linezolid
-
Sterile saline
2. Methods:
-
Sensitization: Provide mice with drinking water containing ampicillin (0.5 g/L) for 7 days to disrupt the native gut flora.
-
Infection: Infect mice with the VRE strain (e.g., 1.3 x 10^8 CFU/mL) via oral gavage.
-
Treatment: Seven days post-infection, randomize mice into treatment groups (n=5 per group):
-
Vehicle control (oral gavage)
-
Dorzolamide (10 mg/kg, oral gavage)
-
Linezolid (10 mg/kg, oral gavage)
-
-
Administer treatments daily for 8 consecutive days.
-
Monitoring VRE Burden: Collect fecal pellets at baseline (day 0) and at specified time points (e.g., days 3, 5, and 8). Homogenize fecal pellets, perform serial dilutions, and plate on selective agar to enumerate VRE CFU.
-
Terminal Assessment: At the end of the study, euthanize the mice and collect cecal and ileal contents to determine the VRE burden in these tissues as described above.
Visualizations
References
- 1. Carbonic Anhydrase Inhibitors as Novel Antibacterials in the Era of Antibiotic Resistance: Where Are We Now? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. In Vivo Antibacterial Activity of Acetazolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Carbonic Anhydrase Inhibitors as Novel Antibacterials in the Era of Antibiotic Resistance: Where Are We Now? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibiting TIRAP-mediated inflammatory signaling: A promising therapeutic strategy against sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Caco-2 Cell Permeability Assay of Carbonic Anhydrase Inhibitor 20
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Caco-2 cell permeability assay is a robust in vitro model widely utilized in the pharmaceutical industry to predict the oral absorption of drug candidates.[1][2][3] Derived from a human colorectal adenocarcinoma cell line, Caco-2 cells, when cultured on semi-permeable filter supports, differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelium.[1][2][4] This model is instrumental in evaluating the intestinal permeability of compounds, including both passive diffusion and active transport mechanisms.[1][2][5] These application notes provide a detailed protocol for assessing the permeability of "Carbonic Anhydrase Inhibitor 20" using the Caco-2 cell model, and guidance on interpreting the resulting data to forecast its in vivo absorption potential.
Principle of the Assay
The Caco-2 assay measures the rate at which a compound traverses a monolayer of Caco-2 cells. The cells are seeded on a microporous membrane in a Transwell™ insert, which separates an apical (AP) compartment, representing the intestinal lumen, from a basolateral (BL) compartment, representing the blood vessel side. The test compound is introduced into the donor compartment (typically the apical side for absorption studies), and its concentration in the receiver compartment is measured over time.[2] The apparent permeability coefficient (Papp), a quantitative measure of permeability, is then calculated.[2][6] To investigate active efflux, the transport of the compound is also measured in the reverse direction, from the basolateral to the apical side.[5][7]
Data Presentation: Permeability of this compound
Below is a summary of hypothetical permeability data for this compound, alongside control compounds with known permeability characteristics.
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) | Predicted Human Absorption (%) |
| This compound | 8.5 | 1.2 | 0.14 | High (>90%) |
| Propranolol (High Permeability) | 25.0 | 24.5 | 0.98 | High (>90%) |
| Atenolol (Low Permeability) | 0.2 | 0.3 | 1.5 | Low (<50%) |
| Digoxin (P-gp Substrate) | 0.1 | 3.0 | 30.0 | Moderate (subject to efflux) |
Table 1: Caco-2 Permeability Data for this compound and Control Compounds.
Experimental Protocols
This section provides a detailed methodology for conducting the Caco-2 cell permeability assay for this compound.
Materials and Reagents
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Transwell™ permeable supports (e.g., 12-well plates, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
HEPES buffer
-
Lucifer Yellow
-
Propranolol, Atenolol, and Digoxin (control compounds)
-
LC-MS/MS system for analysis
Cell Culture and Maintenance
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Passage the cells every 3-4 days when they reach 80-90% confluency.
-
For the permeability assay, seed the Caco-2 cells onto the apical side of Transwell™ inserts at a density of approximately 6 x 10⁴ cells/cm².[6]
-
Culture the cells on the inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[1][6] Change the culture medium every 2-3 days.
Monolayer Integrity Assessment
Before conducting the transport experiment, it is crucial to confirm the integrity of the Caco-2 cell monolayer.
-
Transepithelial Electrical Resistance (TEER) Measurement :
-
Measure the TEER of each insert using an epithelial volt-ohm meter.
-
Monolayers are considered suitable for the assay if the TEER values are ≥250 Ω·cm².[1]
-
-
Lucifer Yellow Permeability :
-
To assess paracellular permeability, add Lucifer Yellow (100 µM) to the apical compartment and incubate for 1 hour at 37°C.
-
Measure the amount of Lucifer Yellow that has permeated into the basolateral compartment using a fluorescence plate reader.
-
The apparent permeability of Lucifer Yellow should be less than 1.0 x 10⁻⁶ cm/s.
-
Transport Experiment
-
Preparation of Transport Buffer : Prepare transport buffer (HBSS with 25 mM HEPES, pH 7.4). For studies investigating pH effects, an apical buffer of pH 6.5 can be used to mimic the conditions of the upper small intestine.[8]
-
Washing the Monolayers :
-
Gently aspirate the culture medium from both the apical and basolateral compartments.
-
Wash the monolayers by adding 0.5 mL of pre-warmed (37°C) transport buffer to the apical side and 1.5 mL to the basolateral side. Incubate for 20 minutes at 37°C.
-
-
Bidirectional Permeability Assay :
-
Apical to Basolateral (A→B) Transport :
-
Prepare a 10 µM working solution of this compound in the transport buffer.
-
Add 0.5 mL of the inhibitor solution to the apical compartment.
-
Add 1.5 mL of fresh transport buffer to the basolateral compartment.
-
-
Basolateral to Apical (B→A) Transport :
-
Add 1.5 mL of the 10 µM inhibitor solution to the basolateral compartment.
-
Add 0.5 mL of fresh transport buffer to the apical compartment.
-
-
-
Incubation and Sampling :
-
Incubate the plates at 37°C on an orbital shaker for 2 hours.
-
At the end of the incubation period, collect samples from both the donor and receiver compartments for analysis.
-
Sample Analysis and Data Calculation
-
Quantification : Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.[2][9]
-
Calculation of Apparent Permeability Coefficient (Papp) : The Papp value is calculated using the following equation:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of permeation of the drug across the cells (µmol/s).
-
A is the surface area of the permeable membrane (cm²).
-
C₀ is the initial concentration of the drug in the donor compartment (µmol/mL).
-
-
Calculation of Efflux Ratio : The efflux ratio is calculated by dividing the Papp value for B→A transport by the Papp value for A→B transport:
Efflux Ratio = Papp (B→A) / Papp (A→B)
An efflux ratio greater than 2 is indicative of active efflux.[7]
Visualization of Workflows and Relationships
Experimental Workflow Diagram
References
- 1. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 3. enamine.net [enamine.net]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. Optimized conditions for prediction of intestinal drug permeability using Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Formulation of a Novel Carbonic Anhydrase Inhibitor (CAI-20) for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction to Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide (CO2) and water to bicarbonate and protons[1][2]. This reaction is fundamental to maintaining acid-base balance, regulating pH, and facilitating CO2 transport in biological systems[1]. Inhibitors of these enzymes have established clinical uses as treatments for glaucoma, epilepsy, altitude sickness, and are being investigated as anticancer agents[3][4][5]. Novel carbonic anhydrase inhibitors (CAIs), particularly those targeting specific isoforms like CA IX and XII in tumors, are often heterocyclic or sulfonamide-based structures[6][7].
Formulation Challenges for Novel CAIs
A primary challenge in the preclinical development of novel CAIs is their poor aqueous solubility. Many potent inhibitors are hydrophobic, a characteristic that aids in binding to the enzyme's active site but hinders their formulation for in vivo administration[6]. Approximately 90% of drug candidates in development pipelines are poorly water-soluble, making formulation a critical step[8]. For parenteral (injectable) routes, formulations must be sterile, particle-free, and isotonic to avoid adverse events[8][9][10]. Overcoming low solubility is essential to achieve adequate systemic exposure in pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies[11].
Strategic Approaches to Formulation
A systematic approach to formulation begins with thorough physicochemical characterization of the API[12][13]. Based on these properties, a suitable formulation strategy can be selected.
-
Solubilization using Co-solvents: For many preclinical studies, a simple solution-based formulation is preferred. Water-miscible organic solvents (co-solvents) like polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol (PG), and N-Methyl-2-pyrrolidone (NMP) can be used to dissolve the hydrophobic compound before dilution with an aqueous vehicle[6][14].
-
pH Adjustment: The solubility of CAIs with ionizable groups (e.g., weakly acidic sulfonamides) is highly dependent on pH[6]. Adjusting the pH of the formulation vehicle can significantly increase solubility by ensuring the compound is in its more soluble ionized form[6].
-
Use of Surfactants and Emulsifiers: Surfactants such as Polysorbate 20, Polysorbate 80, and Pluronic F127 are widely used to increase solubility and prevent the drug from precipitating out of solution upon dilution in aqueous media or injection into the bloodstream[8][15].
-
Complexation with Cyclodextrins: Cyclodextrins are effective solubilizing agents that encapsulate the hydrophobic drug molecule within their core, enhancing aqueous solubility for parenteral administration[10].
-
Lipid-Based Formulations: For highly challenging compounds, lipid-based systems like polymeric micelles, liposomes, and nanoemulsions can serve as effective delivery vehicles[8].
-
Suspensions: If a true solution cannot be achieved at the desired concentration, a micronized drug suspension can be prepared using wetting and suspending agents for oral or intraperitoneal administration.
The choice of excipients is critical, as they must be safe and approved for the intended route of administration and preclinical species[8][12].
Quantitative Data Summary
Table 1: Example Physicochemical Properties of CAI-20
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 450.5 g/mol | LC-MS |
| pKa | 8.5 (weakly acidic) | Potentiometric Titration |
| LogP | 3.8 | HPLC |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL | Shake-flask Method |
| Melting Point | 210 °C | Differential Scanning Calorimetry (DSC) |
Table 2: Example Solubility Data for CAI-20 in Various Vehicles
| Vehicle | Solubility (mg/mL) | Notes |
|---|---|---|
| Water | < 0.001 | Practically Insoluble |
| Phosphate Buffered Saline (PBS), pH 7.4 | < 0.001 | Practically Insoluble |
| 100% DMSO | 50 | Suitable for high-concentration stock |
| 100% PEG 400 | 25 | Good non-aqueous solvent |
| 10% DMSO / 90% Saline | < 0.1 | Precipitates upon dilution |
| 10% Solutol HS 15 / 90% Water | 2.5 | Clear solution, surfactant-based |
| 20% Hydroxypropyl-β-Cyclodextrin (HPBCD) | 5.0 | Clear solution, complexation-based |
Table 3: Example Parenteral Formulation Compositions for CAI-20
| Formulation ID | Composition | Target Dose | Route |
|---|---|---|---|
| F1 (Co-solvent) | 5% DMSO, 40% PEG 400, 55% Saline | 2 mg/mL | IV |
| F2 (Surfactant) | 10% Solutol HS 15 in Water for Injection | 2.5 mg/mL | IV, IP |
| F3 (Cyclodextrin) | 20% HPBCD in 5% Dextrose Water (D5W) | 5 mg/mL | IV, SC |
| F4 (Suspension) | 0.5% HPMC, 0.1% Tween 80 in Saline | 10 mg/mL | PO, IP |
Experimental Protocols
Protocol 1: Preliminary Solubility Assessment
Materials:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG 400
-
Propylene Glycol (PG)
-
Ethanol
-
Tween 80
-
Solutol HS 15
-
Hydroxypropyl-β-cyclodextrin (HPBCD)
-
Saline (0.9% NaCl)
-
Phosphate Buffered Saline (PBS)
-
2 mL glass vials
Equipment:
-
Analytical balance
-
Vortex mixer
-
Sonicator
-
Centrifuge
-
HPLC with UV detector
Procedure:
-
Add a small, precise volume (e.g., 100 µL) of the first test vehicle to a vial.
-
Vortex the vial for 2 minutes, then sonicate for 15 minutes to aid dissolution.
-
Visually inspect for complete dissolution.
-
If the solid has dissolved, add another aliquot of the vehicle and repeat step 3. Continue until the compound no longer dissolves completely.
-
If the solid has not dissolved, add increasing volumes of the test vehicle (e.g., in 100 µL increments), repeating step 3 after each addition, until a saturated solution is formed (a small amount of solid remains undissolved).
-
Once saturation is reached, equilibrate the samples by shaking/rotating at room temperature for 2-4 hours.
-
Centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to pellet the excess solid.
-
Carefully collect an aliquot of the supernatant, dilute it with a suitable solvent (e.g., methanol (B129727) or acetonitrile), and analyze the concentration using a calibrated HPLC method.
-
Calculate the solubility in mg/mL.
-
Repeat for all test vehicles.
Protocol 2: Preparation of a Co-Solvent Formulation for Intravenous (IV) Administration
Formulation: 5% DMSO / 40% PEG 400 / 55% Saline (v/v/v)
Materials:
-
DMSO, parenteral grade
-
PEG 400, parenteral grade
-
Sterile Saline (0.9% NaCl)
-
Sterile 15 mL conical tube
-
Sterile 0.22 µm syringe filter
Equipment:
-
Analytical balance
-
Calibrated pipettes
-
Vortex mixer
-
Sterile syringes
Procedure:
-
Add 4.0 mL of PEG 400 to the concentrate. Vortex thoroughly until the solution is clear and homogenous.
-
Slowly add 5.5 mL of sterile saline to the organic mixture while gently vortexing. Add the saline dropwise initially to avoid precipitation.
-
Visually inspect the final solution for any signs of precipitation or cloudiness. The solution must be perfectly clear.
-
Draw the entire solution into a sterile syringe.
-
Attach the sterile 0.22 µm syringe filter to the syringe tip.
-
Filter the solution into a sterile, empty vial for storage. This step ensures sterility and removes any microscopic particulates.
-
Label the final vial with the compound name, concentration, formulation composition, and date of preparation.
-
Store at 4°C and use within 24-48 hours, visually inspecting for precipitation before each use.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of Carbonic Anhydrase inhibition and its downstream effects.
Experimental Workflow Diagram
Caption: Workflow for preclinical formulation development of a novel CAI.
References
- 1. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. In vivo targeting of tumor-associated carbonic anhydrases using acetazolamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. An overview of carbohydrate-based carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. Excipient used in parentral formulation [wisdomlib.org]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Preclinical Formulation Development [sgs.com]
- 13. Preclinical Development (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 14. stxip.org [stxip.org]
- 15. pharmtech.com [pharmtech.com]
Application Notes and Protocols: Carbonic Anhydrase Inhibitors in Glaucoma Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of carbonic anhydrase inhibitors (CAIs) in preclinical animal models of glaucoma. Glaucoma is a leading cause of irreversible blindness worldwide, characterized by progressive optic neuropathy, often associated with elevated intraocular pressure (IOP).[1][2][3] Carbonic anhydrase inhibitors are a cornerstone of glaucoma therapy, functioning by reducing the production of aqueous humor, the fluid that fills the front part of the eye.[3][4][5] Animal models are indispensable for the evaluation of novel and existing CAIs, allowing for the assessment of efficacy, duration of action, and safety profiles.
While the specific compound "Carbonic Anhydrase Inhibitor 20" is not extensively documented in the public domain, research on a dual-target inhibitor, BChE/hCA II-IN-1 (Compound 20), suggests its potential in glaucoma research.[6] This document will focus on well-characterized CAIs such as dorzolamide, brinzolamide, and methazolamide, which are frequently used in animal studies, and will also incorporate data on novel inhibitors to provide a forward-looking perspective.
Mechanism of Action
Carbonic anhydrase is an enzyme present in the ciliary body epithelium of the eye. It catalyzes the reversible hydration of carbon dioxide to form bicarbonate ions.[7][8] This process is crucial for the secretion of aqueous humor. By inhibiting carbonic anhydrase, CAIs reduce the formation of bicarbonate, which in turn decreases the osmotic gradient and suppresses the secretion of aqueous humor, leading to a reduction in intraocular pressure.[3][5][7]
References
- 1. Novel Carbonic Anhydrase Inhibitors with Dual-Tail Core Sulfonamide Show Potent and Lasting Effects for Glaucoma Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Treatment of Glaucoma in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 5. Retrospective Assessment of Carbonic Anhydrase Inhibitors in Topical or Episcleral Implant Form for the Treatment of Equine Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. researchgate.net [researchgate.net]
Application Notes: Carbonic Anhydrase IX/XII Inhibitors in Hypoxia-Induced Cancer Models
Introduction
Solid tumors are often characterized by regions of low oxygen, or hypoxia, which is a critical driver of cancer progression, metastasis, and resistance to therapy.[1][2] In response to hypoxia, cancer cells activate the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α).[2][3][4][5] HIF-1α upregulates a suite of genes that enable cell survival in the harsh tumor microenvironment (TME). Among the most important are carbonic anhydrase IX (CAIX) and XII (CAXII), two transmembrane zinc metalloenzymes.[3][5][6]
CAIX and CAXII catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[7][8][9] By positioning this catalytic activity on the outer cell surface, they efficiently acidify the extracellular space while maintaining a neutral or slightly alkaline intracellular pH (pHi), which is crucial for the survival and proliferation of cancer cells.[8][9][10] The resulting acidic TME promotes tumor invasion, metastasis, and immunosuppression, contributing to poor patient prognosis.[8][9][10][11]
Due to their restricted expression in normal tissues and high prevalence in a wide range of hypoxic solid tumors—including breast, lung, renal, pancreatic, and brain cancers—CAIX and CAXII have emerged as highly promising therapeutic targets.[1][3][10][12]
Mechanism of Action of CAIX/XII Inhibitors
Inhibitors targeting CAIX and CAXII are designed to block their catalytic activity. The most advanced class of these inhibitors are the sulfonamides, which bind to the zinc ion in the enzyme's active site.[5][13] SLC-0111, a ureido-substituted benzenesulfonamide, is a first-in-class, potent, and selective inhibitor of CAIX that has advanced to clinical trials.[3][6][10][13]
By inhibiting CAIX/XII, these compounds prevent the acidification of the TME.[3][11] This leads to several anti-tumor effects:
-
Inhibition of Primary Tumor Growth: By disrupting pH regulation, inhibitors can impede the metabolic processes necessary for cancer cell proliferation and survival.[8][11]
-
Reduction of Metastasis: A less acidic TME reduces the activity of proteases and other factors involved in extracellular matrix degradation and cell invasion.[1][11]
-
Depletion of Cancer Stem Cells: The hypoxic niche that supports cancer stem cells is disrupted by the normalization of pH.[3][6]
-
Synergy with Other Therapies: CAIX inhibition can sensitize tumors to conventional chemotherapies, radiation, and immune checkpoint inhibitors by targeting resistant hypoxic cells and modulating the TME to be more favorable for immune cell activity.[1][5][11][14]
Quantitative Data Summary
Table 1: Preclinical Efficacy of the CAIX Inhibitor SLC-0111 in Hypoxia-Induced Cancer Models
| Cancer Model | Treatment | Key Findings | Reference |
|---|---|---|---|
| Melanoma (B16F10) | SLC-0111 + anti-PD-1/anti-CTLA-4 | Delayed tumor growth compared to single agents; Reduced metastasis. | [11] |
| Breast Cancer | SLC-0111 | Inhibited tumor growth and metastases. | [10][11] |
| Glioblastoma | SLC-0111 + Temozolomide | Delayed glioblastoma growth in vivo. | [14] |
| Pancreatic Cancer | SLC-0111 | Showed anti-tumor efficacy. | [10][14] |
| Hepatoblastoma (In Vitro) | SLC-0111 | Reduced cell viability and motility; decreased CAIX mRNA expression under hypoxia by 40-60%. |[15] |
Table 2: Clinical Trial Data for SLC-0111 in Patients with Advanced Solid Tumors
| Parameter | Finding | Reference |
|---|---|---|
| Study Phase | Phase 1 | [14] |
| Dosing | Oral daily dosing escalated from 500 mg to 2000 mg. | [14] |
| Safety Profile | Found to be safe and well-tolerated. No dose-limiting toxicities were reported. | [10][14] |
| Adverse Events | Fewer drug-related adverse events (e.g., nausea, vomiting) at doses ≤1000 mg. | [14] |
| Recommended Phase II Dose | 1000 mg/day | [14] |
| Ongoing Trials | Phase 1b trial in combination with gemcitabine (B846) for CAIX-positive pancreatic cancer. |[10][14] |
Visualizations
Signaling Pathway and Mechanism of Action
Caption: HIF-1α drives CAIX expression under hypoxia, leading to an acidic TME that promotes tumor progression. CAIX inhibitors block this process, leading to anti-tumor effects.
Experimental Workflow
Caption: Preclinical workflow for evaluating CAIX inhibitors, from in vitro validation and functional assays to in vivo tumor model efficacy testing.
Experimental Protocols
Protocol 1: Induction and Verification of CAIX Expression in Cell Culture
Objective: To induce CAIX expression in cancer cells using hypoxia and verify its upregulation.
Materials:
-
Cancer cell line of interest (e.g., HUH6, MDA-MB-231, B16F10)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Hypoxia chamber or incubator (capable of maintaining 1% O2, 5% CO2)
-
Phosphate-Buffered Saline (PBS)
-
Reagents for qRT-PCR (RNA extraction kit, cDNA synthesis kit, SYBR Green master mix)
-
Reagents for Western Blot (RIPA buffer, protease inhibitors, BCA protein assay, SDS-PAGE gels, PVDF membrane, primary anti-CAIX antibody, secondary HRP-conjugated antibody, ECL substrate)
Procedure:
-
Cell Culture: Plate cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow to 70-80% confluency in a standard normoxic incubator (21% O2, 5% CO2).
-
Hypoxic Induction: Place one set of plates in a hypoxia chamber flushed with a gas mixture of 1% O2, 5% CO2, and balanced with N2. Keep a parallel set of control plates in the normoxic incubator.
-
Incubation: Incubate cells for 24 to 48 hours.
-
Harvesting:
-
For qRT-PCR: Wash cells with PBS, then lyse directly in the plate using the lysis buffer from the RNA extraction kit. Proceed immediately to RNA extraction.
-
For Western Blot: Wash cells with ice-cold PBS, then lyse by adding ice-cold RIPA buffer with protease inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
qRT-PCR Analysis:
-
Extract total RNA and quantify it.
-
Synthesize cDNA from 1 µg of RNA.
-
Perform real-time PCR using primers specific for CA9 and a housekeeping gene (e.g., ACTB, GAPDH).
-
Analyze the relative change in CA9 mRNA expression under hypoxia compared to normoxia using the ΔΔCt method.[15]
-
-
Western Blot Analysis:
-
Determine protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate with a primary antibody against CAIX overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system. Confirm the presence of a strong band at the correct molecular weight for CAIX in hypoxic samples.[15]
-
Protocol 2: In Vitro Cell Viability Assay under Hypoxia
Objective: To determine the effect of a CAIX inhibitor on the viability of cancer cells under hypoxic conditions.
Materials:
-
Hypoxia-induced, CAIX-expressing cancer cells
-
CAIX inhibitor (e.g., SLC-0111) dissolved in a suitable vehicle (e.g., DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS or MTT)
-
Hypoxia chamber
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight under normoxic conditions.
-
Treatment: Prepare serial dilutions of the CAIX inhibitor in culture medium. Remove the old medium from the cells and add 100 µL of the inhibitor-containing medium or vehicle control to the appropriate wells.
-
Hypoxic Incubation: Immediately place the plate in a hypoxia chamber (1% O2) and incubate for 48-72 hours.
-
Viability Measurement:
-
Remove the plate from the hypoxia chamber.
-
Add the viability reagent to each well according to the manufacturer's instructions (e.g., 20 µL of MTS reagent).
-
Incubate for 1-4 hours in a normoxic incubator.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the percentage of cell viability against the inhibitor concentration and calculate the IC50 value.
-
Protocol 3: In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of a CAIX inhibitor in a hypoxia-induced cancer xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Cancer cells known to form hypoxic tumors (e.g., MDA-MB-231, Panc-1)
-
Matrigel or similar basement membrane matrix
-
CAIX inhibitor (e.g., SLC-0111) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Equipment for the chosen route of administration (e.g., oral gavage needles)
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomization: Once tumors reach the target size, randomize the mice into treatment groups (e.g., Vehicle, SLC-0111, Combination Therapy).
-
Treatment Administration:
-
Administer the CAIX inhibitor according to a predetermined schedule. Preclinical studies with SLC-0111 have used doses ranging from 25 to 100 mg/kg.[14] Administration is typically via oral gavage, daily.
-
Administer the vehicle control to the control group on the same schedule.
-
-
Monitoring:
-
Measure tumor volumes and mouse body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
-
Study Endpoint:
-
Continue the study until tumors in the control group reach a predetermined maximum size or for a set duration.
-
At the endpoint, euthanize the mice and excise the tumors.
-
-
Endpoint Analysis:
-
Measure the final tumor weight and volume.
-
Process tumors for downstream analysis, such as immunohistochemistry (IHC) to confirm CAIX expression and assess proliferation (Ki-67) or apoptosis (cleaved caspase-3).
-
If studying metastasis, harvest relevant organs (e.g., lungs) to count metastatic nodules.[11]
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
References
- 1. Cancer Therapeutic Targeting of Hypoxia Induced Carbonic Anhydrase IX: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. dovepress.com [dovepress.com]
- 4. mdpi.com [mdpi.com]
- 5. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cancer Drug Development of Carbonic Anhydrase Inhibitors beyond the Active Site [mdpi.com]
- 10. Signalchem LifeScience [signalchemlifesciences.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Carbonic Anhydrase Inhibitor (CAI) Formulation
Frequently Asked Questions (FAQs)
A1: Yes, poor aqueous solubility is a significant challenge for many new chemical entities, including a substantial number of carbonic anhydrase inhibitors.[1][2] The lipophilic nature of many potent CAIs, designed to interact with the active site of the enzyme, often leads to limited solubility in aqueous media.[3] This can hinder their development, particularly for oral and topical formulations where dissolution is critical for absorption and bioavailability.[2][4]
A2: A systematic approach to solubility assessment is crucial. The initial step is to determine the equilibrium solubility (thermodynamic solubility) of your compound in various aqueous buffers with different pH values, especially if the compound has ionizable groups.[5][6] This will help in understanding the pH-solubility profile. Additionally, kinetic solubility assessment can provide a high-throughput measure of apparent solubility under non-equilibrium conditions, which can be useful for early-stage screening.[7]
Q3: Can you explain the difference between kinetic and thermodynamic solubility?
A3: Thermodynamic solubility is the concentration of a compound in a saturated solution when it is in equilibrium with the solid phase. This is typically determined using the shake-flask method, which can be time-consuming.[7][8] Kinetic solubility, on the other hand, is the concentration at which a compound precipitates out of a solution when added from a concentrated stock (usually in an organic solvent like DMSO). It's a measure of how readily the compound can remain in a supersaturated solution and is often used in high-throughput screening.[7]
Q4: What are the most common strategies for enhancing the solubility of poorly soluble CAIs?
A4: Several strategies can be employed, broadly categorized into physical and chemical modifications.[9]
-
Physical Modifications: These include particle size reduction (micronization, nanosuspension) to increase the surface area for dissolution, and modification of the crystal habit (polymorphs, amorphous solid dispersions).[9][10]
-
Chemical Modifications: These involve pH adjustment, use of co-solvents, complexation (e.g., with cyclodextrins), and the use of surfactants to form micelles.[9][11] For some CAIs, derivatization to create more soluble prodrugs or salts is also a viable approach.[12][13]
Q5: How does pH adjustment improve the solubility of a CAI?
A5: Many CAIs are weak acids or bases.[11] By adjusting the pH of the formulation, you can ionize the molecule, which generally leads to a significant increase in aqueous solubility.[8] For a weakly acidic CAI, increasing the pH above its pKa will deprotonate the molecule, making it more soluble. Conversely, for a weakly basic CAI, decreasing the pH below its pKa will protonate it, enhancing its solubility.
Troubleshooting Guides
Issue 1: Persistent Precipitation of CAI-20 in Aqueous Buffer
Symptoms:
-
Turbidity is observed in the final solution.
-
Inconsistent results in biological assays.
Possible Causes:
-
The organic solvent from the stock solution is causing the compound to crash out (anti-solvent effect).
Troubleshooting Steps:
Caption: Troubleshooting workflow for CAI precipitation.
Issue 2: Low and Variable Bioavailability in Preclinical Studies
Symptoms:
-
High inter-subject variability in pharmacokinetic data.
Possible Causes:
-
Precipitation of the drug in the GI fluid after initial dissolution from a solubilized formulation.
-
Degradation of the compound in the GI tract.
Troubleshooting Steps:
Caption: Troubleshooting workflow for low bioavailability.
Quantitative Data Summary
| Parameter | Method | Typical Range for Poorly Soluble CAIs | Potential Improvement with Formulation |
| Aqueous Solubility | Shake-Flask | < 10 µg/mL | > 100 µg/mL |
| Dissolution Rate | USP Apparatus II | < 70% in 60 min | > 85% in 30 min |
| Oral Bioavailability | In vivo (animal models) | < 10% | > 40% |
| Particle Size | Laser Diffraction | 10-50 µm | < 2 µm (micronized), < 500 nm (nanosuspension) |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
Materials:
-
Selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Seal the vials tightly and place them on an orbital shaker at a constant temperature.
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).
-
After the incubation period, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Perform the experiment in triplicate to ensure reproducibility.[6]
Protocol 2: Small-Scale Solubility Screening with Co-solvents
Materials:
-
A selection of co-solvents (e.g., DMSO, ethanol, PEG 400, propylene (B89431) glycol)
-
Aqueous buffer
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
In microcentrifuge tubes, prepare a series of dilutions of the stock solution into the aqueous buffer to achieve different final co-solvent percentages (e.g., 1%, 2%, 5%, 10%).
-
Vortex each tube vigorously for 1-2 minutes.
-
Visually inspect for any precipitation.
-
Allow the tubes to stand at room temperature for a set period (e.g., 2 hours) and inspect again for precipitation.
Signaling Pathway
Carbonic anhydrases (CAs) are involved in a fundamental physiological reaction: the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] Inhibitors of CAs can modulate downstream processes that depend on the transport or availability of these ions. For instance, in the eye, inhibition of CA II reduces the formation of aqueous humor, which is a key mechanism for lowering intraocular pressure in glaucoma treatment.[14]
References
- 1. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 2. Formulation Challenges With Poorly Soluble Actives | Vici Health [vicihealthsciences.com]
- 3. tandfonline.com [tandfonline.com]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. benchchem.com [benchchem.com]
- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 7. pharmatutor.org [pharmatutor.org]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. wjbphs.com [wjbphs.com]
- 10. japer.in [japer.in]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Carbonic anhydrase inhibitors: synthesis of water-soluble, topically effective intraocular pressure lowering aromatic/heterocyclic sulfonamides containing 8-quinoline-sulfonyl moieties: is the tail more important than the ring? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carbonic anhydrase inhibitors. Water-soluble, topically effective intraocular pressure lowering agents derived from isonicotinic acid and aromatic/heterocyclic sulfonamides: is the tail more important than the ring? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Technical Support Center: Enhancing Oral Bioavailability of Carbonic Anhydrase Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of orally administered carbonic anhydrase inhibitors (CAIs), with a focus on improving bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of carbonic anhydrase inhibitors?
A1: The oral bioavailability of many carbonic anhydrase inhibitors is primarily limited by their poor aqueous solubility.[1][2] This characteristic can lead to a low dissolution rate in the gastrointestinal fluids, which is a prerequisite for absorption.[1] Other factors include the drug's permeability across the intestinal membrane, potential first-pass metabolism in the liver, and susceptibility to efflux transporters.[1][2]
Q2: How does the Biopharmaceutics Classification System (BCS) apply to carbonic anhydrase inhibitors?
A2: Many carbonic anhydrase inhibitors fall into BCS Class II or IV.[3]
-
BCS Class II: High permeability, low solubility. For these compounds, the absorption is rate-limited by their dissolution.[1]
-
BCS Class IV: Low permeability, low solubility. These compounds face significant challenges for oral administration due to both poor dissolution and poor membrane permeation.[1]
Understanding the BCS class of a specific CAI is crucial for selecting an appropriate formulation strategy to enhance its oral bioavailability.[4]
Q3: What are the initial steps to consider when a novel carbonic anhydrase inhibitor shows poor oral bioavailability in preclinical studies?
A3: The initial steps should involve a thorough characterization of the compound's physicochemical properties, including its aqueous solubility at different pH values, pKa, logP, and solid-state properties (e.g., crystallinity, polymorphism).[5] Subsequently, in vitro assays to assess its intestinal permeability (e.g., Caco-2 assays) and metabolic stability (e.g., liver microsome assays) are recommended.[6] This information will help identify the primary barrier to absorption and guide the formulation development strategy.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low drug exposure after oral administration | Poor aqueous solubility leading to dissolution rate-limited absorption.[1] | Formulate the compound as a solid dispersion, a nanosuspension, or a lipid-based formulation to increase the surface area and dissolution rate.[3][5][7] See Protocol 1, 2, or 3 . |
| Low intestinal permeability. | Consider co-administration with a permeation enhancer or structural modification of the drug to improve its lipophilicity (within an optimal range).[8] | |
| High first-pass metabolism. | Investigate the metabolic pathways and consider strategies to inhibit the responsible enzymes or use a formulation that promotes lymphatic absorption to bypass the liver.[8] | |
| High variability in plasma concentrations between subjects | "Food effect" - interaction of the drug with food. | Conduct a food-effect study to determine if administration with food enhances or diminishes absorption.[9] Depending on the outcome, dosing recommendations can be adjusted, or a formulation can be designed to minimize the food effect (e.g., enteric coating).[10] |
| Gastric pH-dependent solubility. | If the drug's solubility is significantly higher at a specific pH, consider an enteric-coated formulation to ensure it dissolves in the region of the GI tract with the optimal pH for absorption.[9] | |
| Drug precipitation in the gastrointestinal tract upon dilution of a liquid formulation | The formulation is unable to maintain the drug in a solubilized state in the larger volume of the GI fluids. | For lipid-based formulations, optimize the surfactant and co-solvent concentrations to ensure the formation of stable micelles or emulsions upon dilution. For solid dispersions, select a polymer that can maintain a supersaturated state of the drug in solution.[7] |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To enhance the dissolution rate of a poorly soluble carbonic anhydrase inhibitor by dispersing it in a hydrophilic polymer matrix.
Materials:
-
Carbonic anhydrase inhibitor
-
Hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)
-
Volatile organic solvent (e.g., methanol, ethanol, dichloromethane)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve both the carbonic anhydrase inhibitor and the hydrophilic polymer in the selected organic solvent. The drug-to-polymer ratio should be optimized (e.g., 1:1, 1:2, 1:4 w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure and controlled temperature.
-
Drying: Transfer the resulting solid mass to a vacuum oven and dry at a specified temperature (e.g., 40-50°C) for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate in simulated gastric and intestinal fluids, and solid-state properties (using techniques like DSC and XRD to confirm the amorphous state of the drug).
Protocol 2: Preparation of a Nanosuspension by Wet Milling
Objective: To increase the surface area and dissolution velocity of a poorly soluble carbonic anhydrase inhibitor by reducing its particle size to the nanometer range.
Materials:
-
Carbonic anhydrase inhibitor
-
Stabilizer (e.g., Poloxamer 188, Tween 80)
-
Purified water or other suitable dispersion medium
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
High-energy bead mill
Procedure:
-
Premixing: Disperse the carbonic anhydrase inhibitor and the stabilizer in the dispersion medium to form a pre-suspension.
-
Wet Milling: Add the milling media to the pre-suspension and mill at high energy for a predetermined duration. The milling time and speed should be optimized to achieve the desired particle size.
-
Particle Size Reduction: Monitor the particle size reduction process periodically using a particle size analyzer (e.g., dynamic light scattering).
-
Separation: Separate the nanosuspension from the milling media.
-
Characterization: Characterize the nanosuspension for particle size, particle size distribution, zeta potential (to assess stability), and dissolution rate.
Protocol 3: In Vitro Permeability Assessment using Caco-2 Cell Monolayers
Objective: To evaluate the intestinal permeability of a carbonic anhydrase inhibitor.
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell® inserts
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Carbonic anhydrase inhibitor test solution
-
Lucifer yellow (as a marker for monolayer integrity)
-
LC-MS/MS for sample analysis
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow them to differentiate and form a confluent monolayer.
-
Monolayer Integrity Test: Before the transport experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.
-
Transport Experiment (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the test solution containing the carbonic anhydrase inhibitor to the apical (donor) side of the Transwell® insert.
-
Add fresh transport buffer to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh buffer.
-
-
Sample Analysis: Quantify the concentration of the carbonic anhydrase inhibitor in the collected samples using a validated analytical method like LC-MS/MS.
-
Calculate Apparent Permeability Coefficient (Papp): Calculate the Papp value using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of Carbonic Anhydrase Inhibitors
| Inhibitor | Administration Route | Bioavailability (%) | Time to Peak Plasma Concentration (Tmax) | Reference |
| Acetazolamide | Oral | > 90% | 1-2 hours | [11] |
| Methazolamide | Oral | Well absorbed | 2-4 hours | [12] |
| Dorzolamide | Topical | Minimal systemic absorption | N/A | [12] |
| Brinzolamide | Topical | Minimal systemic absorption | N/A | [12] |
Note: This table presents representative data for established carbonic anhydrase inhibitors to illustrate the range of pharmacokinetic profiles. The bioavailability of investigational compounds can vary significantly.
Visualizations
Caption: Workflow for addressing poor oral bioavailability of a drug candidate.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies for Oral Delivery of Poorly Soluble Drugs [learning.aaps.org]
- 5. sphinxsai.com [sphinxsai.com]
- 6. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. lecturio.com [lecturio.com]
- 12. Pharmacology of Carbonic Anhydrase Inhibitors | Pharmacology Mentor [pharmacologymentor.com]
"Carbonic anhydrase inhibitor 20" off-target effects and selectivity profiling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects and selectivity profiling of Carbonic Anhydrase Inhibitor 20.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound against different human carbonic anhydrase (hCA) isoforms?
A1: this compound has been characterized against several hCA isoforms. The inhibitor shows varying degrees of potency, with the highest affinity for hCA XII and hCA IX. The inhibitory constants (Ki) are summarized in the table below.
Q2: Beyond the carbonic anhydrase family, what are the known off-target effects of this compound?
A2: Currently, publicly available information on the broader off-target profile of this compound is limited. To ensure target specificity and identify potential off-target interactions that could lead to adverse effects, it is crucial to perform comprehensive selectivity profiling, such as screening against a panel of kinases and other relevant protein families.
Q3: How can I determine if this compound is engaging its intended target within a cellular context?
A3: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in intact cells.[1] This method relies on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[1] By treating cells with this compound and then subjecting them to a heat challenge, you can assess the stabilization of the target carbonic anhydrase isoform.[1]
Data Presentation
Table 1: Selectivity Profile of this compound against hCA Isoforms
| Carbonic Anhydrase Isoform | Inhibition Constant (Ki) |
| hCA I | 47.6 nM[2][3] |
| hCA II | 36.5 nM[2][3] |
| hCA IX | 8.3 nM[2][3] |
| hCA XII | 2.7 nM[2][3] |
Experimental Protocols & Troubleshooting Guides
Kinase Selectivity Profiling
Objective: To assess the potential off-target effects of this compound on a panel of protein kinases, which is crucial for identifying potential sources of toxicity or secondary pharmacology.[4]
Methodology: Kinase Panel Screening
A common method for this is a radiometric assay that measures the transfer of a radiolabeled phosphate (B84403) from ATP to a kinase substrate.[5]
Experimental Workflow:
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicates | - Inaccurate pipetting- Inconsistent incubation times or temperatures | - Use calibrated pipettes and proper technique- Ensure consistent timing and use a calibrated incubator |
| No inhibition observed for positive control | - Inactive control inhibitor- Incorrect assay conditions (e.g., ATP concentration) | - Use a fresh, validated positive control- Verify assay conditions and ATP concentration |
| Inconsistent results across different kinase assays | - Compound precipitation at high concentrations- Interference with the detection method | - Check the solubility of the inhibitor in the assay buffer- Run control experiments to test for assay interference |
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target protein in a cellular environment.[1]
Methodology: Western Blot-Based CETSA
This protocol outlines a general workflow for CETSA using Western blotting for protein detection.[1]
Experimental Workflow:
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No thermal shift observed with the inhibitor | - Inhibitor is not cell-permeable- Incorrect heating temperature range- Inhibitor concentration is too low | - Confirm cell permeability with a separate assay- Optimize the heat challenge conditions for the target protein- Test a higher concentration of the inhibitor |
| High background in Western blot | - Insufficient blocking- Antibody concentration is too high- Inadequate washing | - Increase blocking time or try a different blocking agent- Titrate the primary and secondary antibody concentrations- Increase the number and duration of washing steps |
| Weak or no signal for the target protein | - Low expression of the target protein in the cell line- Poor antibody quality- Insufficient protein loading | - Use a cell line with higher endogenous expression or an overexpression system- Test different primary antibodies and optimize the antibody concentration- Increase the amount of protein loaded on the gel |
| Inconsistent results between replicates | - Uneven cell seeding- Inaccurate pipetting- Temperature variations across the heating block | - Ensure a homogenous cell suspension before seeding- Use calibrated pipettes and be meticulous with liquid handling- Use a calibrated thermal cycler for the heat challenge |
References
Technical Support Center: Optimizing In Vivo Experiments with Carbonic Anhydrase Inhibitor "CAI-20"
Frequently Asked Questions (FAQs)
A2: Carbonic anhydrase inhibitors are used in animal models to study a variety of physiological processes and diseases, including:
-
Glaucoma: By reducing aqueous humor formation and thus lowering intraocular pressure (IOP).[3][4]
-
Epilepsy: By stabilizing neuronal discharge in the central nervous system.[1]
-
Altitude Sickness: By counteracting respiratory alkalosis.[3]
-
Edema: Due to their diuretic effects.[3]
-
Metabolic Acidosis: As part of management strategies.[6]
-
For Intravenous Administration: A soluble salt form of the inhibitor is typically required. The pH of the solution may need to be adjusted to improve solubility.
Troubleshooting Guide
Q1: I am observing inconsistent results in my in vivo experiments. What could be the cause?
A1: Inconsistent in vivo results can stem from several factors:
-
Animal Handling and Stress: Stress from handling can influence physiological parameters like intraocular pressure. Acclimatize animals to procedures and maintain consistent handling techniques.[7]
-
Dosing Accuracy: Verify the accuracy of your dosing method, whether oral gavage, injection, or topical application.
-
Biological Variability: Account for inter-animal variability by using a sufficient number of animals per group and appropriate statistical analysis.
Q2: My animals are showing signs of toxicity. How can I mitigate this?
A2: Common side effects of systemic carbonic anhydrase inhibitors include metabolic acidosis, electrolyte imbalances (especially low potassium), weakness, and panting.[3][6] To mitigate toxicity:
-
Dose Reduction: Start with a lower dose and titrate upwards to find the minimum effective dose.
-
Monitor Electrolytes: Periodically monitor serum electrolytes, particularly potassium.[3]
-
Buffer Supplementation: In some cases, co-administration of sodium bicarbonate may help alleviate metabolic acidosis.
-
Hydration: Ensure animals have free access to water, as CAIs can have a diuretic effect.[3]
Q3: The observed in vivo efficacy is lower than expected based on in vitro data. Why might this be?
A3: Discrepancies between in vitro and in vivo efficacy are common and can be attributed to:
-
Protein Binding: High plasma protein binding can reduce the concentration of free, active inhibitor.
-
Off-Target Effects: In vivo, the inhibitor may interact with other biological molecules, affecting its primary activity.
Data Presentation
Table 1: Representative In Vivo Dosages of Carbonic Anhydrase Inhibitors in Animal Models
| Animal Model | Carbonic Anhydrase Inhibitor | Dosage | Route of Administration | Application | Reference |
| Mouse | Acetazolamide (B1664987) | 200 mg/kg | Intraperitoneal | Anticonvulsant Activity | [8] |
| Dorzolamide (2% solution) | 5 µL drop per eye | Topical Ophthalmic | Intraocular Pressure Reduction | [9] | |
| Rabbit | Methazolamide (B1676374) | 3.5 - 20.8 mg/kg | Intravenous | Respiratory Effects | [10] |
| Dorzolamide | Not specified | Topical Ophthalmic | Intraocular Pressure Reduction | [7] | |
| Dog | Acetazolamide | 7-10 mg/kg every 6 hours | Oral | Glaucoma, Metabolic Acidosis | [1] |
| Methazolamide | 25 or 50 mg | Oral | Intraocular Pressure Reduction | [11] | |
| Dorzolamide (2% solution) | 1 drop every 8 hours | Topical Ophthalmic | Intraocular Pressure Reduction | [12] | |
| Cat | Acetazolamide | 7 mg/kg every 8 hours | Oral | Glaucoma | [1] |
| Methazolamide | Not specified | Oral | Glaucoma | [13] |
Table 2: Comparative Efficacy of Topical Carbonic Anhydrase Inhibitors on Intraocular Pressure (IOP)
| Inhibitor | Concentration | Animal Model | IOP Reduction | Onset of Action | Duration of Action |
| Dorzolamide | 2% | Dog | ~18.2% | 30 minutes | Up to 6 hours |
| Brinzolamide | 1% | Cat | Significant reduction with q8h dosing in glaucomatous cats | Not specified | Not specified |
| Timolol (Beta-blocker for comparison) | 0.5% | Rabbit | Sustained nocturnal reduction | Not specified | Not specified |
Experimental Protocols
Protocol 1: Measurement of Intraocular Pressure (IOP) in Rabbits
This protocol is adapted from methods using rebound tonometry.
Materials:
-
Rebound tonometer (e.g., TonoVet)
-
Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride)
-
Rabbit restrainer
Procedure:
-
Animal Acclimation: Acclimatize rabbits to the handling and measurement procedure for several days prior to the experiment to minimize stress-induced IOP fluctuations.
-
Baseline IOP Measurement:
-
Gently restrain the rabbit.
-
Instill one drop of topical anesthetic into the eye.
-
Hold the tonometer in a horizontal position and obtain a baseline IOP reading according to the manufacturer's instructions.[14]
-
Record the average of at least three readings.
-
-
Inhibitor Administration:
-
Post-treatment IOP Measurement:
-
Measure IOP in both eyes at predetermined time points (e.g., 1, 2, 4, 6, and 8 hours) post-administration.
-
-
Data Analysis:
-
Calculate the change in IOP from baseline for both the treated and control eyes.
-
Protocol 2: In Vivo Carbonic Anhydrase Activity Assay (Adapted from pH-stat method)
This protocol provides a general framework for assessing CA activity in tissue homogenates.
Materials:
-
Tissue of interest (e.g., kidney, red blood cells)
-
Ice-cold homogenization buffer (e.g., 25 mM Veronal buffer, pH 8.2)[15]
-
pH meter with a microelectrode capable of rapid measurements
-
Stir plate and small stir bar
-
CO2-saturated water
Procedure:
-
Tissue Homogenization:
-
Excise the tissue of interest and immediately place it in ice-cold homogenization buffer.
-
Homogenize the tissue on ice and then centrifuge to pellet cellular debris.
-
Collect the supernatant containing the carbonic anhydrase.
-
-
Protein Quantification:
-
Determine the total protein concentration of the tissue homogenate using a standard method (e.g., Bradford assay).
-
-
Carbonic Anhydrase Activity Measurement:
-
Add a known volume of the tissue homogenate to a reaction vessel containing buffer and a stir bar.
-
Place the pH electrode in the solution and allow the pH to stabilize.
-
Initiate the reaction by adding a known volume of CO2-saturated water.
-
Record the rate of pH drop over a specific time interval.[15][16] The rate of pH change is proportional to the carbonic anhydrase activity.
-
-
Data Analysis:
-
Calculate the carbonic anhydrase activity, often expressed in Wilbur-Anderson Units (WAU) or as the change in pH per minute per milligram of protein.
-
Mandatory Visualizations
References
- 1. Acetazolamide (Diamox®, Dazamide®) for Dogs and Cats [petplace.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 5. lecturio.com [lecturio.com]
- 6. vet-ebooks.com [vet-ebooks.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. benchchem.com [benchchem.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Effects of oral administration of methazolamide on intraocular pressure and aqueous humor flow rate in clinically normal dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Methazolamide | VCA Animal Hospitals [vcahospitals.com]
- 14. Validation of rebound tonometry for intraocular pressure measurement in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Carbonic Anhydrase Activity Assay [protocols.io]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Ocular Drug Delivery for Carbonic Anhydrase Inhibitor 20 (CAI-20)
Frequently Asked Questions (FAQs)
A2: The primary challenges stem from the eye's natural protective barriers and the physicochemical properties of the CAI class of molecules.[5][6][7] These include:
-
Poor Aqueous Solubility: Many CAIs have limited solubility at a pH comfortable for the eye, which can hinder the preparation of a sufficiently concentrated solution.[8]
-
Low Corneal Permeability: The cornea is a multi-layered barrier with both lipophilic (epithelium) and hydrophilic (stroma) characteristics.[9][10] A drug must possess a balance of properties to effectively pass through it. Less than 5% of a topically applied drug typically reaches the intraocular tissues.[5]
-
Precorneal Drug Loss: Rapid tear turnover, blinking, and nasolacrimal drainage quickly remove the drug from the ocular surface, reducing the time available for absorption.[6][7]
Q3: What are some common formulation strategies to overcome these challenges?
A3: Several strategies are employed to enhance the ocular bioavailability of CAIs:
-
pH Adjustment: Optimizing the formulation's pH can improve the solubility of the drug. However, this must be balanced with ocular comfort and stability.
-
Viscosity Enhancers: Adding polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) or hyaluronic acid increases the formulation's residence time on the ocular surface.
-
Permeation Enhancers: These agents transiently alter the integrity of the corneal epithelium to allow for greater drug penetration.[10][11] Their use requires careful evaluation to ensure they do not cause irreversible damage.[11]
-
Nanoformulations: Encapsulating the drug in systems like nanoparticles, nanoemulsions, or liposomes can improve solubility, protect the drug from degradation, and enhance corneal penetration.[8][12][13]
A4: In vitro cell-based models are valuable for reproducible and cost-effective permeability screening.[14][15] Commonly used models include:
-
Human Corneal Epithelial (HCE) Cell Lines: Immortalized cell lines like HCE-T are cultured on permeable membrane supports to form a multilayered barrier that mimics the human cornea.[16][17]
-
3D Tissue-Engineered Models: Commercially available models such as EpiOcular™ provide a structure that is highly comparable to the human corneal epithelium.[14]
-
Ex Vivo Animal Corneas: Excised corneas from animals, typically rabbits or pigs, are mounted in a Franz diffusion cell system.[12] This provides a model that retains the complex multi-layered structure of the native tissue.
Troubleshooting Guides
Issue 1: Low Aqueous Solubility & Formulation Precipitation
A: This issue is common for CAIs and is typically linked to the drug's low intrinsic solubility and pH-dependent properties.
Troubleshooting Steps:
-
Incorporate Solubilizing Excipients: If pH adjustment is insufficient, consider adding solubilizers. The table below compares common options.
-
Control Storage Conditions: Precipitation can be temperature-dependent. Evaluate the formulation's stability at different temperatures (e.g., 4°C, 25°C) to determine optimal storage conditions.
| Strategy | Mechanism | Advantages | Potential Issues |
| pH Adjustment | Ionizes the drug molecule, increasing its affinity for the aqueous vehicle. | Simple and cost-effective. | Limited by ocular tolerance; can affect drug stability. |
| Cosolvents (e.g., Propylene Glycol) | Reduces the polarity of the aqueous vehicle to increase solubility. | Effective for many molecules. | Can cause ocular irritation at high concentrations. |
| Surfactants (e.g., Polysorbate 80) | Form micelles that encapsulate the drug, increasing its apparent solubility. | Highly effective; can form stable microemulsions.[8] | Potential for ocular irritation; concentration must be carefully optimized. |
| Cyclodextrins (e.g., HP-β-CD) | Form inclusion complexes with the drug, shielding it from the aqueous environment. | Generally well-tolerated; can also improve stability. | Can be expensive; complex formation is specific to drug geometry. |
Issue 2: Poor Corneal Permeability in Ex Vivo / In Vitro Assays
A: Low permeability is the primary barrier to topical ocular drug delivery.[9][10] The cornea's tight junctions and dual lipophilic/hydrophilic nature are designed to prevent foreign substances from entering the eye.[9][10]
Troubleshooting Steps:
-
Verify Model Integrity: First, ensure your experimental model is valid. For cell models, measure the Transepithelial Electrical Resistance (TEER) to confirm that tight junctions have formed and the cell monolayer is intact.[11] For excised corneas, use a fluorescent marker of known permeability as a positive control.
-
Incorporate a Mucoadhesive Polymer: Increasing the formulation's contact time with the corneal surface can significantly enhance absorption. Polymers like chitosan (B1678972) or hyaluronic acid can interact with the mucus layer of the tear film, prolonging residence time.
-
Add a Permeation Enhancer: If increasing contact time is not enough, a permeation enhancer may be required. These should be used with caution. Start with low, non-toxic concentrations.
| Formulation Base | Key Excipient | Expected Papp (cm/s) (Hypothetical) | Mechanism of Enhancement |
| Simple Saline Solution | None | 0.5 x 10⁻⁷ | Baseline Permeability |
| Viscous Solution | 0.5% HPMC | 0.9 x 10⁻⁷ | Increased Residence Time |
| Mucoadhesive Solution | 0.2% Chitosan | 1.5 x 10⁻⁷ | Increased Residence Time & Transient Junction Opening |
| Microemulsion | Polysorbate 80, Lecithin | 4.2 x 10⁻⁷ | Increased Solubility & Membrane Fluidization |
Issue 3: Formulation Instability During Storage
A: Ophthalmic formulation stability is critical for safety and efficacy.[18][19][20] Instability can manifest as physical changes (precipitation, aggregation) or chemical degradation of the active ingredient.[19][21]
Troubleshooting Steps:
-
Confirm Analytical Method Validity: Ensure your HPLC or other analytical method is validated and stability-indicating.[19] This means it must be able to separate the intact drug from its potential degradation products.
-
Assess Physical and Chemical Parameters: A comprehensive stability study should monitor multiple parameters over time at specified conditions (e.g., 25°C/60% RH & 40°C/75% RH).[22]
-
Evaluate Packaging: The container and closure system are critical.[19][21] Ensure the material is inert and does not leach substances into the formulation or allow for oxidative degradation. For preservative-free formulations, specialized packaging is required to maintain sterility.[8]
| Time Point | Storage Condition | Appearance | pH | Osmolality (mOsm/kg) | Assay (% of Initial) | Degradation Products (%) |
| T=0 | N/A | Clear, colorless solution | 6.8 | 295 | 100.2% | < 0.05% |
| T=1 Month | 40°C / 75% RH | Clear, colorless solution | 6.7 | 298 | 99.5% | 0.15% |
| T=3 Months | 40°C / 75% RH | Clear, colorless solution | 6.6 | 301 | 98.1% | 0.45% |
| T=6 Months | 40°C / 75% RH | Faint yellow tint | 6.5 | 305 | 96.2% | 1.10% |
Experimental Protocols
Protocol 1: In Vitro Corneal Permeability Assay (HCE-T Cell Model)
-
Cell Culture: Culture HCE-T cells on permeable Transwell® inserts until a confluent monolayer is formed.
-
Model Validation: Measure the TEER of the monolayer. Values >50 Ω·cm² typically indicate sufficient barrier integrity.
-
Preparation: Wash the cell monolayer gently with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), take a sample from the receiver compartment. Immediately replace the sampled volume with fresh, pre-warmed HBSS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the flux of the drug across the monolayer (μg/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration of the drug in the donor compartment (μg/mL).
-
Protocol 2: Accelerated Stability Testing of Ophthalmic Formulation
-
Storage: Place the samples in a stability chamber set to accelerated conditions, typically 40°C ± 2°C and 75% RH ± 5% RH, as per ICH guidelines.
-
Testing Schedule: Pull samples for analysis at specified time points: T=0, 1, 3, and 6 months.
-
Analysis: At each time point, perform the following tests:
-
Data Evaluation: Analyze trends in the data. A significant loss of potency (>5%) or the formation of degradation products above acceptable limits would indicate the formulation is not stable under these conditions.
Visualizations
References
- 1. Topical Carbonic Anhydrase Inhibitors | Ento Key [entokey.com]
- 2. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Topical carbonic anhydrase inhibitors and glaucoma in 2021: where do we stand? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. Drug Delivery Challenges and Current Progress in Nanocarrier-Based Ocular Therapeutic System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jptcp.com [jptcp.com]
- 9. Enhanced Corneal Penetration of a Poorly Permeable Drug Using Bioadhesive Multiple Microemulsion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iphco.com [iphco.com]
- 11. Item - Improving corneal permeability of dexamethasone using penetration enhancing agents: first step towards achieving topical drug delivery to the retina - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]
- 12. In Vitro and Ex Vivo Models for Assessing Drug Permeation across the Cornea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ESCRS - Challenges and innovations in ocular drug delivery methods [escrs.org]
- 14. In Vitro Cell Models for Ophthalmic Drug Development Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Stability storage and testing of ophthalmic products for global registration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. gerpac.eu [gerpac.eu]
- 20. researchgate.net [researchgate.net]
- 21. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 22. testinglab.com [testinglab.com]
"Carbonic anhydrase inhibitor 20" potential for drug resistance development
Frequently Asked Questions (FAQs) & Troubleshooting
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Q1: I am not observing the expected cytotoxicity with CAI-20 in my cancer cell line. | 1. Low CAIX expression: The target of CAI-20, carbonic anhydrase IX (CAIX), may not be sufficiently expressed in your cell line under standard (normoxic) culture conditions. 2. Compound instability: CAI-20 may have degraded due to improper storage or handling. 3. Incorrect assay setup: Suboptimal assay conditions (e.g., pH, incubation time) can affect inhibitor activity. | 1. Induce CAIX expression: Culture your cells under hypoxic conditions (e.g., 1% O2) for 24-48 hours prior to and during the experiment. Verify CAIX expression by western blot or qPCR. 2. Use fresh inhibitor: Prepare fresh dilutions of CAI-20 from a properly stored stock for each experiment. 3. Optimize assay parameters: Ensure the assay buffer pH is optimal for CAIX activity and that the incubation time is sufficient to observe an effect. |
| Q2: The IC50 value of CAI-20 in my long-term culture has significantly increased. | 1. Development of acquired resistance: Prolonged exposure to CAI-20 may have selected for a resistant cell population. 2. Adaptation of cells to culture conditions: Changes in the cellular microenvironment over time can alter drug sensitivity. | 1. Confirm resistance: Perform a dose-response assay comparing the parental cell line with the long-term cultured cells to confirm the shift in IC50. 2. Investigate resistance mechanisms: Analyze the resistant cells for upregulation of bypass signaling pathways (e.g., MAPK, PI3K/Akt), mutations in the CA9 gene, or increased drug efflux. 3. Cryopreserve resistant cells: Once resistance is confirmed, freeze down vials of the resistant cell line for future experiments. |
| Q3: My resistant cell line shows cross-resistance to other CAIX inhibitors. | 1. Target-related resistance: The resistance mechanism may directly involve CAIX, such as a mutation in the drug-binding site. 2. Common downstream pathway activation: Upregulation of a key survival pathway can confer resistance to multiple drugs that target the same cellular process. | 1. Sequence the CA9 gene: Analyze the coding sequence of the CA9 gene in the resistant cells to identify potential mutations. 2. Profile signaling pathways: Use techniques like western blotting or phosphoproteomics to compare the activation state of key survival pathways in parental and resistant cells. |
| Q4: I am observing inconsistent results in my CAI-20 experiments. | 1. Inconsistent cell seeding: Variability in cell number per well can lead to inconsistent results. 2. Edge effects in microplates: Wells on the outer edges of a plate are prone to evaporation, which can affect cell growth and compound concentration. 3. Compound precipitation: CAI-20 may not be fully soluble in the final assay medium. | 1. Ensure uniform cell suspension: Thoroughly mix the cell suspension before seeding. 2. Avoid outer wells: Do not use the outermost wells of the microplate for experimental samples; instead, fill them with sterile media or PBS to maintain humidity. 3. Check solubility: Visually inspect the media for any signs of compound precipitation after dilution. If necessary, adjust the solvent concentration or use a different formulation. |
Quantitative Data Summary
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Resistance Factor (Fold Change) |
| HT-29 (Colon Cancer) | 0.5 ± 0.08 | 12.5 ± 1.2 | 25 |
| MDA-MB-231 (Breast Cancer) | 1.2 ± 0.15 | 28.8 ± 2.5 | 24 |
| A549 (Lung Cancer) | 2.5 ± 0.3 | > 50 | > 20 |
| Gene | Function | Fold Change in Resistant Cells (Log2) |
| CA9 | Drug Target | 0.2 (no significant change) |
| HIF1A | Hypoxia-inducible factor | 1.8 |
| VEGFA | Angiogenesis | 2.5 |
| MAPK1 (ERK2) | Pro-survival signaling | 3.1 |
| AKT1 | Pro-survival signaling | 2.8 |
| ABCB1 (MDR1) | Drug efflux pump | 4.5 |
Key Experimental Protocols
Protocol 1: Development of a CAI-20 Resistant Cell Line
Materials:
-
Parental cancer cell line (e.g., HT-29)
-
Complete cell culture medium
-
Sterile culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Monitoring and Passaging: Continuously monitor the cells for signs of toxicity and growth inhibition. Passage the cells when they reach 70-80% confluency, always maintaining the selective pressure of the drug.
-
Repeat Dose Escalation: Continue this process of stepwise dose escalation. If significant cell death occurs, maintain the cells at the current concentration until they have adapted.
-
Cryopreservation: Cryopreserve aliquots of the resistant cell line at different stages of resistance development.
Protocol 2: Cell Viability (MTT) Assay to Determine IC50
Materials:
-
Parental and resistant cancer cell lines
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate overnight.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Visualizations
Technical Support Center: Overcoming Poor Aqueous Solubility of Carbonic Anhydrase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor aqueous solubility with carbonic anhydrase inhibitors. The following information is designed to address common issues and provide detailed experimental protocols to ensure the successful use of these inhibitors in your experiments.
Frequently Asked Questions (FAQs)
Q1: My carbonic anhydrase inhibitor has precipitated out of my aqueous buffer. What is the most common initial step to address this?
A1: The most immediate and common first step is to prepare a high-concentration stock solution of your inhibitor in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a standard choice due to its effectiveness in dissolving a wide range of organic molecules.[1][2] From this concentrated stock, you can then perform serial dilutions into your final aqueous experimental medium. It is critical to maintain the final concentration of the organic solvent in your assay at a low, non-interfering level, typically below 0.5% v/v.[1][2][3]
Q2: Beyond DMSO, what other organic solvents can be used for creating stock solutions of hydrophobic carbonic anhydrase inhibitors?
A2: Besides DMSO, other frequently used organic solvents include ethanol (B145695), methanol, dimethylformamide (DMF), and acetonitrile.[1] The selection of the solvent will depend on the specific chemical properties of your inhibitor and the tolerance of your biological system to that particular solvent.[1]
Q3: How does pH influence the solubility of my carbonic anhydrase inhibitor?
A3: For carbonic anhydrase inhibitors that are ionizable, adjusting the pH of the aqueous medium can markedly improve solubility.[1][2][4] Sulfonamides, a common class of carbonic anhydrase inhibitors, are typically weakly acidic and tend to be more soluble at a higher pH where they are deprotonated.[2] Determining the pKa of your compound is crucial for predicting its solubility at different pH values.[1][2]
Q4: What are co-solvents and how can they help in solubilizing my inhibitor?
A4: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of nonpolar compounds by reducing the overall polarity of the solvent.[4] Common examples include ethanol and polyethylene (B3416737) glycols (e.g., PEG 300/400).[2][5] Using a small percentage of a co-solvent in your buffer can be an effective strategy to improve the solubility of your inhibitor.[2]
Q5: I've heard about using cyclodextrins. How do they work to improve solubility?
A5: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming an inclusion complex.[4][6] This complex is more soluble in aqueous solutions. Preparing a stock solution of the cyclodextrin (B1172386) in your buffer and then adding your inhibitor can significantly enhance its solubility.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Visible precipitate in stock or working solutions | Compound has low aqueous solubility. | 1. Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. 2. Optimize the final concentration of the organic solvent in the assay (typically <0.5%).[1][2][3] 3. Experiment with pH adjustment of the buffer if the compound is ionizable.[1][2][4] 4. Consider the use of co-solvents (e.g., ethanol, PEG 300/400) or solubilizing agents like cyclodextrins.[1][2][5] |
| Inconsistent results or high variability between experimental replicates | The inhibitor is not fully dissolved, leading to inaccurate effective concentrations. | 1. Visually inspect all solutions for any particulate matter before use.[2] 2. Briefly sonicate the solution after dilution to aid in dissolving any small precipitates.[2] 3. Confirm the solubility of your compound under the specific assay conditions (buffer composition, temperature, etc.).[7] |
| Lower than expected potency (high IC50 values) | The actual concentration of the dissolved inhibitor is lower than the nominal concentration due to precipitation. | 1. Re-evaluate the solubilization strategy to ensure the inhibitor is fully dissolved at the tested concentrations. 2. Determine the kinetic solubility of the compound in the assay buffer to understand its solubility limits. |
| Precipitation upon dilution of DMSO stock into aqueous buffer | The inhibitor is "crashing out" of solution as the solvent polarity increases. | 1. Decrease the concentration of the stock solution. 2. Modify the dilution method, for example, by adding the stock solution to the buffer with vigorous vortexing. 3. Incorporate a co-solvent or cyclodextrin in the aqueous buffer to maintain solubility.[1][4] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using an Organic Solvent
-
Solvent Selection: Choose a suitable water-miscible organic solvent such as DMSO, ethanol, or DMF.[1]
-
Weighing: Accurately weigh a small amount of the carbonic anhydrase inhibitor.
-
Dissolution: Dissolve the inhibitor in the chosen solvent to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing or brief sonication.
-
Storage: Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.[7]
-
Working Dilutions: Prepare fresh working dilutions by serially diluting the stock solution into the final aqueous assay buffer immediately before each experiment. The final concentration of the organic solvent should be kept below 0.5%.[2][3]
Protocol 2: pH-Modification for Solubility Enhancement
-
pKa Determination: If the pKa of the inhibitor is unknown, determine it experimentally or through computational prediction.
-
Buffer Preparation: Prepare a series of buffers with pH values spanning a range around the pKa of the compound.[1]
-
Solubility Testing: Add a known excess amount of the inhibitor to each buffer.
-
Equilibration: Agitate the samples for a sufficient period (e.g., 24 hours) to reach equilibrium.
-
Quantification: Centrifuge the samples to pellet the undissolved solid and quantify the concentration of the dissolved inhibitor in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Optimal pH Selection: Choose the buffer pH that provides the best solubility and is compatible with your biological assay.
Protocol 3: Use of Cyclodextrins for Solubilization
-
Cyclodextrin Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Excipient Stock Preparation: Prepare a stock solution of the cyclodextrin in your aqueous buffer (e.g., 20% w/v HP-β-CD in PBS).[1]
-
Inhibitor Addition: Add your carbonic anhydrase inhibitor to the cyclodextrin solution to achieve the desired final concentration.
-
Dissolution: Agitate the mixture until the compound is fully dissolved. This may require extended vortexing, sonication, or overnight stirring at room temperature.[1]
-
Sterilization and Filtration: Once dissolved, filter the solution through a 0.22 µm syringe filter to sterilize and remove any undissolved particulates.[1]
-
Serial Dilutions: Perform serial dilutions of this formulated stock into your final assay medium. Remember to include a vehicle control containing the same concentration of cyclodextrin in your experiments.[1]
Visualizations
Caption: Decision tree for selecting a solubilization strategy.
Caption: Troubleshooting workflow for addressing compound insolubility.
Caption: Simplified signaling pathway of Carbonic Anhydrase inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
"Carbonic anhydrase inhibitor 20" experimental limitations and how to address them
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for Carbonic Anhydrase Inhibitors (CAIs)?
A1: Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2][3] Most CAIs, particularly those of the sulfonamide class, function by binding to the zinc ion in the enzyme's active site.[3][4] This coordination prevents the binding of a water molecule, which is essential for the catalytic activity, thereby inhibiting the enzyme.[2] This inhibition disrupts pH regulation and other physiological processes dependent on CA activity.[4]
A2: Poor aqueous solubility is a common issue for many heterocyclic and sulfonamide-based inhibitors.[5] Do not proceed with a precipitated solution, as the effective concentration will be unknown and lead to irreproducible results.[6]
Here are some steps to address this:
-
Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous buffer as low as possible (ideally <1%) to avoid assay interference and cellular toxicity.[5]
-
pH Adjustment: The solubility of ionizable inhibitors can be highly pH-dependent. For sulfonamides, which are weakly acidic, increasing the buffer pH may improve solubility.[5]
-
Fresh Preparations: Prepare aqueous dilutions fresh for each experiment, as precipitation can occur over time.[6]
-
Use of Co-solvents: Consider using a small percentage of a water-miscible organic co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) in your buffer.[5]
Q3: My in vitro assay results are inconsistent and show high variability. What are the potential causes?
A3: Inconsistent results can stem from several factors related to the inhibitor, the enzyme, or the assay conditions.[6]
-
Inhibitor Precipitation: As mentioned in Q2, poor solubility can lead to inaccurate concentrations. Visually inspect all solutions for precipitates.[5]
-
Enzyme Stability: Ensure your CA enzyme stock is active. Enzymes can denature with heat, so keep samples on ice whenever possible.[7] Run a positive control with a well-characterized inhibitor like acetazolamide (B1664987) to confirm enzyme activity.[6]
-
Assay Buffer pH: CA activity is highly dependent on pH.[6][8] Ensure your buffer is robust and its pH is consistent across all experiments.
A4: Off-target effects are a known concern, especially for systemic or non-isoform-specific CAIs.[4][9]
-
Phenotypic Screening: Observe cellular morphology, viability, and proliferation at various concentrations. Cytotoxicity unrelated to the inhibition of the target CA isoform may suggest off-target activity.
-
Rescue Experiments: If possible, overexpress the target CA isoform in your cell line. If the observed phenotype is due to on-target inhibition, overexpression may rescue the effect.
Troubleshooting Guides
Guide 1: Issues with the CO₂ Hydration Assay (Wilbur-Anderson Method)
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Blank reaction time is too fast (< 70 seconds) | CO₂ solution is oversaturated or rapidly outgassing. | Gently swirl the CO₂-saturated water to release some dissolved gas before adding it to the assay buffer.[8] |
| Blank reaction time is too slow (> 100 seconds) | Insufficient CO₂ saturation in the substrate solution. | Ensure CO₂ gas is bubbled through ice-cold water for a sufficient duration (e.g., 30 minutes).[8] If needed, add small chips of dry ice to the solution and allow it to equilibrate.[2][8] |
| Irreproducible Results | Inconsistent manual timing; Temperature fluctuations; Buffer incompatibility. | Use a stopped-flow apparatus for precise timing and mixing.[8] Maintain a constant temperature (typically 0-4°C) using an ice bath.[8][11] Ensure the sample buffer is compatible with the assay buffer to prevent precipitation.[8] |
| Low Enzyme Activity | Denatured enzyme; Presence of contaminating inhibitors in reagents. | Always keep enzyme preparations on ice.[7] Use high-purity water and reagents for all solutions.[8] |
Guide 2: Issues with the Esterase Activity Assay (p-NPA Method)
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High Background Signal / Fast Blank Rate | Spontaneous hydrolysis of the p-nitrophenyl acetate (B1210297) (p-NPA) substrate, especially at alkaline pH. | Prepare the p-NPA substrate solution fresh in a dry organic solvent like acetonitrile (B52724) to minimize pre-assay hydrolysis.[8] Always run a background control well (without enzyme) and subtract this non-enzymatic rate from your sample readings.[8] |
| Low Signal or No Activity | Inactive enzyme; Degraded substrate; Incorrect buffer pH. | Check enzyme activity with a positive control. Store p-NPA substrate protected from light and moisture. Ensure the buffer pH is optimal for the specific CA isoform being tested (typically around 7.5 for hCA I).[8] |
| IC₅₀ values do not correlate with CO₂ hydration assay | The esterase assay is a surrogate for the physiological reaction; The inhibitor may have a different binding mode for each substrate. | This is a known limitation. The esterase assay is useful for high-throughput screening, but lead compounds should always be validated using the gold-standard CO₂ hydration assay.[12] |
Experimental Protocols
Protocol 1: Carbonic Anhydrase Activity Assay (Wilbur-Anderson Method)
This protocol is adapted from the Wilbur-Anderson assay, which measures the time required for a CO₂-saturated solution to lower the pH of a buffer from 8.3 to 6.3.[11]
Materials:
-
Tris buffer (20 mM, pH 8.3 at 25°C), chilled to 0-4°C.[2]
-
CO₂-saturated deionized water: Prepare by bubbling CO₂ gas through ice-cold deionized water for at least 30 minutes immediately before use.[8]
-
Purified Carbonic Anhydrase enzyme.
-
Chilled 20 mL beaker with a micro stir bar, placed in an ice bath.[8]
-
Calibrated pH meter and probe, capable of recording measurements every second.[7][13]
Procedure:
-
Blank Rate (T₀):
-
Add 6.0 mL of chilled Tris buffer to the beaker.
-
Place the pH probe into the buffer and start stirring. Allow the temperature to equilibrate to 0-4°C.[2]
-
Rapidly add 4.0 mL of the chilled CO₂-saturated water.
-
Immediately start a timer and record the time (T₀) it takes for the pH to drop from 8.3 to 6.3.[8] An ideal T₀ is between 70-100 seconds.[2][8]
-
-
Enzyme Reaction (T):
-
Add 6.0 mL of chilled Tris buffer to a clean, chilled beaker.
-
Rapidly add 4.0 mL of the chilled CO₂-saturated water.
-
Immediately start the timer and record the time (T) for the pH to drop from 8.3 to 6.3.[8]
-
-
Calculation of Activity:
-
One Wilbur-Anderson Unit (WAU) is calculated using the formula: WAU = (T₀ - T) / T.[8]
-
Percent inhibition can be calculated as: % Inhibition = [1 - (WAU_inhibitor / WAU_vehicle)] * 100.
-
Protocol 2: Colorimetric CA Inhibitor Screening Assay
This protocol utilizes the esterase activity of CA, where the enzyme hydrolyzes p-nitrophenyl acetate (p-NPA) to the chromogenic product p-nitrophenol, which can be measured at 405 nm.[1][12][14]
Materials:
-
CA Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5).[14]
-
Purified Carbonic Anhydrase enzyme.
-
CA Substrate (p-NPA) solution.[12]
-
96-well clear flat-bottom plate.[1]
-
Microplate reader capable of measuring absorbance at 405 nm.[1]
Procedure:
-
Assay Preparation:
-
In a 96-well plate, add the diluted inhibitors. Include wells for a vehicle control (no inhibitor) and a background control (no enzyme).
-
Enzyme Incubation:
-
Add a solution of CA enzyme to all wells except the background control.
-
Incubate the plate at the desired temperature (e.g., 37°C) for 15 minutes to allow for inhibitor binding.[12]
-
-
Reaction Initiation:
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.[12]
-
-
Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Subtract the rate of the background control (non-enzymatic hydrolysis) from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Visualizations
Caption: Decision tree for troubleshooting inconsistent assay results.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Enzymatic Assay of Carbonic Anhydrase for Wilbur-Anderson Units (EC 4.2.1.1) [sigmaaldrich.com]
- 3. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. protocols.io [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.physiology.org [journals.physiology.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Carbonic Anhydrase Activity Assay [protocols.io]
- 14. assaygenie.com [assaygenie.com]
Validation & Comparative
General Framework for Comparison of Carbonic Anhydrase Inhibitors for Glaucoma
An objective comparison between "Carbonic anhydrase inhibitor 20" and dorzolamide (B1670892) for the treatment of glaucoma cannot be provided at this time. Extensive searches for a specific clinical or preclinical entity designated "this compound" have not yielded any identifiable compound, either in development or on the market for glaucoma treatment.
The scientific literature and clinical trial databases do not contain information on a carbonic anhydrase inhibitor with this specific numerical designation. It is possible that "this compound" may be an internal, proprietary name for a compound not yet disclosed publicly, or it may be a misnomer.
In contrast, dorzolamide is a well-established, topically administered carbonic anhydrase inhibitor widely used in the management of glaucoma.[1][2][3][4] Its primary mechanism of action involves the inhibition of carbonic anhydrase isoenzyme II in the ciliary body of the eye.[1] This inhibition reduces the formation of bicarbonate ions, which in turn suppresses the production of aqueous humor and leads to a decrease in intraocular pressure (IOP), a major risk factor for glaucomatous optic nerve damage.[2][3][5]
Dorzolamide is available as a 2% ophthalmic solution and is also formulated in a fixed combination with the beta-blocker timolol.[3][6] Clinical studies have demonstrated its efficacy in lowering IOP, with a mean reduction of approximately 17% at trough.[6]
While a direct comparison with the requested "this compound" is not feasible due to the lack of information on the latter, a general overview of the evaluation of carbonic anhydrase inhibitors for glaucoma is presented below. This framework can be used to assess any novel carbonic anhydrase inhibitor against the established standard of dorzolamide.
A comprehensive comparison would involve preclinical and clinical data, focusing on efficacy, safety, and pharmacokinetic profiles.
Preclinical Evaluation
Preclinical studies are essential to establish the initial safety and efficacy profile of a new carbonic anhydrase inhibitor.
Table 1: Key Preclinical Parameters for Comparison
| Parameter | Dorzolamide (Example Data) | "this compound" (Data Needed) |
| In Vitro CA II Inhibition (IC50) | Potent inhibitor | - |
| Ocular Pharmacokinetics | Achieves therapeutic concentrations in the ciliary body after topical administration | - |
| In Vivo IOP Reduction (Animal Models) | Demonstrates significant IOP lowering in relevant animal models of glaucoma | - |
| Ocular Tolerability | Generally well-tolerated in animal studies | - |
Experimental Protocols for Preclinical Evaluation:
-
Carbonic Anhydrase Inhibition Assay: The inhibitory activity against purified human carbonic anhydrase II would be determined using a stopped-flow spectrophotometric assay to measure the inhibition of CO₂ hydration.
-
Ocular Pharmacokinetic Studies: The test compound would be administered topically to animal models (e.g., rabbits or monkeys). Aqueous humor and ciliary body tissue samples would be collected at various time points and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to determine drug concentrations.
-
Intraocular Pressure Measurement in Animal Models: IOP would be measured in animal models of glaucoma (e.g., laser-induced ocular hypertension in monkeys) using a calibrated tonometer at baseline and after administration of the test compound.
-
Ocular Tolerability Assessment: The potential for ocular irritation would be evaluated in animal models (e.g., rabbits) using a modified Draize test, assessing for redness, chemosis, and discharge.
Clinical Evaluation
Clinical trials in human subjects are necessary to establish the safety and efficacy of a new drug for regulatory approval.
Table 2: Key Clinical Endpoints for Comparison
| Endpoint | Dorzolamide (Established Profile) | "this compound" (Data Needed) |
| Mean Change in IOP from Baseline | Significant reduction in IOP | - |
| Proportion of Patients Achieving Target IOP | Effective in a significant percentage of patients | - |
| Ocular Adverse Events | Stinging or burning upon instillation, bitter taste | - |
| Systemic Adverse Events | Generally minimal with topical administration | - |
Experimental Protocols for Clinical Trials:
-
Study Design: A randomized, double-masked, active-controlled, multi-center clinical trial would be conducted in patients with open-angle glaucoma or ocular hypertension.
-
Patient Population: Subjects with a baseline IOP above a specified threshold (e.g., >21 mmHg) would be enrolled.
-
Treatment Arms: Patients would be randomized to receive the investigational carbonic anhydrase inhibitor, dorzolamide (as the active comparator), or a placebo.
-
Efficacy Assessment: The primary efficacy endpoint would be the mean change in diurnal IOP from baseline at a specified time point (e.g., 3 months). IOP would be measured at multiple time points throughout the day.
-
Safety Assessment: Ocular adverse events would be assessed via slit-lamp biomicroscopy and patient-reported symptoms. Systemic adverse events would be monitored through physical examinations, vital signs, and laboratory tests.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general mechanism of action for carbonic anhydrase inhibitors in glaucoma and a typical clinical trial workflow.
Caption: Mechanism of action of carbonic anhydrase inhibitors in reducing aqueous humor production.
Caption: Generalized workflow for a clinical trial comparing a new carbonic anhydrase inhibitor to dorzolamide.
Should "this compound" be identified in the future with publicly available data, a direct and detailed comparison with dorzolamide could be conducted following the framework outlined above. Until such information becomes available, dorzolamide remains a key therapeutic agent in the management of glaucoma.
References
"Carbonic anhydrase inhibitor 20" selectivity against CA isoforms compared to known inhibitors
A note on "Carbonic anhydrase inhibitor 20": Publicly available scientific literature and chemical databases do not contain information on a specific compound referred to as "this compound." This designation may be specific to an internal research program or a publication where it is used as a numerical identifier. Consequently, this guide will focus on a comparative analysis of well-characterized, widely-used carbonic anhydrase inhibitors to provide a valuable resource for researchers in the field.
This guide offers an objective comparison of the selectivity of three prominent carbonic anhydrase inhibitors—Acetazolamide, Dorzolamide (B1670892), and Brinzolamide (B135381)—against a panel of physiologically relevant human carbonic anhydrase (hCA) isoforms. The provided data, experimental protocols, and visualizations are intended to assist researchers, scientists, and drug development professionals in understanding the nuanced inhibition profiles of these established drugs.
Data Presentation: Inhibitor Selectivity Profile
The following table summarizes the inhibition constants (Kᵢ) of Acetazolamide, Dorzolamide, and Brinzolamide against five key human carbonic anhydrase isoforms: hCA I, hCA II, hCA IV, hCA IX, and hCA XII. Lower Kᵢ values indicate stronger inhibitory activity.
| Inhibitor | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IV (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide | 250 | 12 | 74[1][2] | 25-32.5 | 9.43-36.4 |
| Dorzolamide | Inactive | 0.54 | - | - | - |
| Brinzolamide | - | Potent Inhibitor | - | More potent than Dorzolamide | - |
Data for Dorzolamide and Brinzolamide against all listed isoforms were not consistently available in the initial search results. Dorzolamide is noted to be inactive against hCA I and a potent inhibitor of hCA II. Brinzolamide is also a potent hCA II inhibitor and has been shown to be more potent than dorzolamide against hCA IX.[3]
Experimental Protocols: Determining Inhibitory Activity
The determination of inhibition constants for carbonic anhydrase inhibitors is crucial for assessing their potency and selectivity. A widely accepted method is the stopped-flow CO₂ hydrase assay.
Principle: Carbonic anhydrases catalyze the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺).[4] This reaction leads to a decrease in pH. The assay measures the enzyme's catalytic activity by monitoring the rate of this pH change using a pH indicator. The inhibitor's potency is determined by its ability to reduce the rate of the enzyme-catalyzed reaction.
Materials:
-
Purified recombinant human carbonic anhydrase isoforms (hCA I, II, IV, IX, XII)
-
Selected carbonic anhydrase inhibitors (e.g., Acetazolamide, Dorzolamide, Brinzolamide)
-
CO₂-saturated water
-
Buffer solution (e.g., Tris-HCl)
-
pH indicator (e.g., p-nitrophenol)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the purified hCA isoforms and the inhibitors in an appropriate buffer.
-
Assay Mixture: In the stopped-flow instrument's syringe, mix the enzyme solution with varying concentrations of the inhibitor and the pH indicator in the buffer.
-
Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water in the second syringe of the stopped-flow apparatus.
-
Data Acquisition: Monitor the change in absorbance of the pH indicator over a short period (milliseconds to seconds) at a specific wavelength. The rate of change in absorbance is proportional to the rate of the enzymatic reaction.
-
Data Analysis: The initial rates of the reaction are calculated for each inhibitor concentration. The inhibition constant (Kᵢ) is then determined by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten kinetics with competitive inhibition).
Visualization of Inhibitor Selectivity
The following diagrams illustrate the concept of inhibitor selectivity and a simplified workflow for its determination.
Caption: Comparative inhibition of CA isoforms.
Caption: Workflow for CA inhibitor selectivity profiling.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A class of carbonic anhydrase IX/XII – selective carboxylate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Acetazolamide's Cross-Reactivity with Metalloenzymes
A comprehensive guide for researchers and drug development professionals on the selectivity profile of the carbonic anhydrase inhibitor, Acetazolamide (B1664987), against other key metalloenzymes.
Acetazolamide, a sulfonamide derivative, is a potent and widely studied inhibitor of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes.[1][2] While its efficacy in treating conditions like glaucoma, epilepsy, and acute mountain sickness is well-established, understanding its cross-reactivity with other metalloenzymes is paramount for predicting potential off-target effects and ensuring therapeutic safety.[3] This guide provides a comparative analysis of Acetazolamide's inhibitory activity against its primary targets, the carbonic anhydrases, and other major classes of metalloenzymes, namely Matrix Metalloproteinases (MMPs) and Histone Deacetylases (HDACs).
Quantitative Inhibitory Activity of Acetazolamide
The following table summarizes the available quantitative data for the inhibition of various metalloenzymes by Acetazolamide. The data clearly demonstrates high-potency inhibition against several human carbonic anhydrase (hCA) isoforms.
| Enzyme Class | Specific Enzyme | Inhibition Value | Value Type | Reference |
| Carbonic Anhydrases | hCA II | 12 nM | Ki | [2] |
| hCA IV | 74 nM | Ki | [2] | |
| hCA IX | 30 nM | IC50 | [4] | |
| hCA II | 130 nM | IC50 | [4] | |
| Bovine CA-II | 54.0 ± 3.4 nM | Kd | [5] | |
| Matrix Metalloproteinases | MMP-1, MMP-9, etc. | No direct inhibition data found | - | - |
| Histone Deacetylases | HDAC1, HDAC6, etc. | No direct inhibition data found | - | - |
Analysis of Cross-Reactivity:
The available data strongly indicates that Acetazolamide is a highly selective inhibitor of carbonic anhydrases.[1][6] Extensive literature searches did not yield any evidence of direct, potent inhibition of Matrix Metalloproteinases (MMPs) or Histone Deacetylases (HDACs) by Acetazolamide in the form of IC50 or Ki values.
One study reported that Acetazolamide inhibited the mRNA expression of MMP-2 and MMP-9 in brain cortex tissues, which is an indirect effect on protein levels rather than a direct inhibition of enzymatic activity.[7] The absence of data on direct inhibition suggests a high degree of selectivity of Acetazolamide for its intended target enzymes, the carbonic anhydrases. This selectivity is a critical attribute for a therapeutic agent, as it minimizes the potential for off-target effects that could lead to adverse drug reactions.
Experimental Protocols
Detailed methodologies for assessing the inhibitory activity of compounds against these metalloenzyme classes are provided below. These protocols represent standard in vitro assays used in drug discovery and development.
In Vitro Carbonic Anhydrase Inhibition Assay
This assay measures the inhibition of the esterase activity of carbonic anhydrase.
Materials:
-
Purified human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IX, XII)
-
Acetazolamide (or test compound)
-
4-Nitrophenyl acetate (B1210297) (NPA) as substrate
-
Tris-HCl buffer (pH 7.4)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of Acetazolamide in a suitable solvent (e.g., DMSO).
-
Serially dilute the Acetazolamide stock solution to obtain a range of concentrations.
-
In a 96-well plate, add a solution of the hCA isoenzyme to each well.
-
Add the different concentrations of Acetazolamide to the wells. Include a control with solvent only.
-
Pre-incubate the enzyme and inhibitor at room temperature for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the substrate, 4-Nitrophenyl acetate.
-
Monitor the hydrolysis of NPA to 4-nitrophenol (B140041) by measuring the increase in absorbance at 400 nm over time using a spectrophotometer.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vitro Matrix Metalloproteinase (MMP) Inhibition Assay
This is a generic fluorescence resonance energy transfer (FRET) based assay for MMP activity.
Materials:
-
Purified active MMP enzyme (e.g., MMP-1, MMP-9)
-
A broad-spectrum MMP inhibitor as a positive control (e.g., GM6001)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., Tris-HCl, CaCl2, ZnCl2, Brij-35)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Serially dilute the test compound to obtain a range of concentrations.
-
In a 96-well black plate, add the assay buffer to all wells.
-
Add the different concentrations of the test compound to the wells. Include a positive control (known MMP inhibitor) and a negative control (solvent only).
-
Add the purified active MMP enzyme to the wells and incubate at 37°C for a specified time (e.g., 30 minutes).
-
Initiate the reaction by adding the fluorogenic MMP substrate.
-
Monitor the increase in fluorescence intensity (resulting from substrate cleavage) over time using a fluorometric microplate reader with appropriate excitation and emission wavelengths.
-
Calculate the initial reaction rates and the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro Histone Deacetylase (HDAC) Inhibition Assay
This is a representative fluorometric assay for HDAC activity.
Materials:
-
Purified HDAC enzyme (e.g., HDAC1, HDAC6)
-
A known HDAC inhibitor as a positive control (e.g., Trichostatin A)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution containing a protease (e.g., trypsin)
-
Assay buffer
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Serially dilute the test compound to obtain a range of concentrations.
-
In a 96-well black plate, add the assay buffer, the fluorogenic HDAC substrate, and the test compound at various concentrations. Include positive and negative controls.
-
Add the purified HDAC enzyme to initiate the reaction.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution. The developer contains a protease that cleaves the deacetylated substrate, releasing the fluorophore.
-
Incubate for a further period (e.g., 15 minutes) to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a fluorometric microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value as described in the previous protocols.
Visualizations
The following diagrams illustrate the generalized workflows for assessing inhibitor cross-reactivity and a conceptual signaling pathway for metalloenzyme inhibition.
Caption: Workflow for assessing inhibitor cross-reactivity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetazolamide - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. [3H]acetazolamide binding to carbonic anhydrase in normal and transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Competitive inhibitory effects of acetazolamide upon interactions with bovine carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of Indisulam and the Carbonic Anhydrase IX Inhibitor SLC-0111 in Cancer Cells
This guide provides a detailed comparative analysis of two distinct anticancer agents: indisulam (B1684377), a molecular glue, and SLC-0111, a selective inhibitor of carbonic anhydrase IX (CAIX). The comparison focuses on their mechanisms of action, effects on cancer cell viability, and the experimental protocols used to evaluate their efficacy. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
Introduction to Indisulam and SLC-0111
Indisulam (E7070) is a novel sulfonamide that has been identified as a "molecular glue," a small molecule that induces the degradation of a specific protein.[1][2] Its primary anticancer activity stems from its ability to trigger the proteasomal degradation of the RNA-binding protein RBM39, leading to widespread splicing abnormalities and subsequent cancer cell death.[2][3]
SLC-0111 (also known as U-104) is a potent and selective small-molecule inhibitor of carbonic anhydrase IX (CAIX) and XII (CAXII).[4][5] CAIX is a transmembrane enzyme that is highly overexpressed in many solid tumors in response to hypoxia.[6][7] By inhibiting CAIX, SLC-0111 disrupts pH regulation in the tumor microenvironment, which can impair tumor growth, survival, and metastasis.[5][7]
Mechanism of Action
The two compounds exert their anticancer effects through fundamentally different mechanisms.
Indisulam: A Molecular Glue for RBM39 Degradation
Indisulam functions by hijacking the cell's own protein disposal machinery. It facilitates the formation of a ternary complex between the E3 ubiquitin ligase substrate receptor DCAF15 and the RNA-binding protein RBM39.[1] This induced proximity leads to the polyubiquitination of RBM39, marking it for degradation by the 26S proteasome.[1] The loss of RBM39, a crucial splicing factor, results in aberrant pre-mRNA splicing, causing cell cycle arrest and apoptosis in cancer cells.[1][2] The sensitivity of cancer cells to indisulam often correlates with the expression levels of DCAF15.[8][9]
SLC-0111: Inhibition of Carbonic Anhydrase IX
SLC-0111 selectively inhibits the catalytic activity of CAIX, an enzyme predominantly found on the surface of hypoxic cancer cells.[6] CAIX plays a crucial role in maintaining a stable intracellular pH (pHi) by catalyzing the hydration of carbon dioxide to bicarbonate and protons, thereby acidifying the extracellular environment.[7] By blocking CAIX, SLC-0111 disrupts this pH regulation, leading to intracellular acidosis and a less acidic tumor microenvironment.[6] This can result in reduced cancer cell proliferation, survival, and invasion.[10][11] SLC-0111 has also been shown to sensitize cancer cells to conventional chemotherapies.[12]
Quantitative Data on Anticancer Activity
The following tables summarize the quantitative data on the in vitro effects of indisulam and SLC-0111 on various cancer cell lines.
Table 1: In Vitro Anti-proliferative Activity (IC50)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Indisulam | HCT-116 | Colon Cancer | 0.56 | [1] |
| Indisulam | KNS-42 | Pediatric High-Grade Glioma | ~10 (at 72h) | [13] |
| Indisulam | SF188 | Pediatric High-Grade Glioma | ~100 (at 72h) | [13] |
| Indisulam | HeLa | Cervical Cancer | 287.5 (at 24h) | [1] |
| SLC-0111 | A375-M6 | Melanoma | >100 (at standard pH) | [14] |
| SLC-0111 | MCF7 | Breast Cancer | >100 (at standard pH) | [14] |
| SLC-0111 | HCT116 | Colorectal Cancer | >100 (at standard pH) | [14] |
Note: The cytotoxic effect of SLC-0111 is more pronounced under acidic conditions, which mimic the tumor microenvironment. At standard pH, its direct anti-proliferative effect is minimal.[11][14]
Table 2: Effects on Apoptosis and Cell Cycle
| Compound | Cell Line | Effect | Observation | Citation |
| Indisulam | T-ALL cells | Apoptosis | Significant increase in apoptotic cells after 48h | [15] |
| Indisulam | T-ALL cells | Cell Cycle | G2 phase arrest | [15] |
| Indisulam | KNS-42, SF188 | Apoptosis | Up to 75% apoptosis at the highest dose | [13] |
| Indisulam | Various | Cell Cycle | G1 phase arrest | [3][16][17] |
| SLC-0111 | A375-M6 | Apoptosis | Induces apoptosis in combination with Dacarbazine | [14] |
| SLC-0111 | MCF7 | Apoptosis | Increases late apoptosis in combination with Doxorubicin | [14] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
4.1. Cell Viability Assay (MTS/Resazurin)
-
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).
-
Methodology:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.[18]
-
Treat cells with a range of concentrations of indisulam or SLC-0111 for 24, 48, or 72 hours.[13][19] A DMSO-treated group serves as the control.[13]
-
Add a viability reagent such as MTS or Resazurin to each well.[1][18]
-
Measure the absorbance or fluorescence using a microplate reader.[1]
-
Normalize the values to the control group to determine the percentage of cell viability and calculate the IC50.[1]
-
4.2. Western Blotting
-
Objective: To detect the levels of specific proteins (e.g., RBM39, CAIX, apoptosis markers).
-
Methodology:
-
Treat cells with the compound for a specified time, then lyse the cells in RIPA buffer with protease and phosphatase inhibitors.[2][18]
-
Determine the protein concentration of the lysates.[18]
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[2][18]
-
Block the membrane with 5% non-fat milk or BSA.[2]
-
Incubate the membrane with primary antibodies against the target proteins (e.g., RBM39, cleaved PARP, CAIX) overnight at 4°C.[2]
-
Incubate with an appropriate HRP-conjugated secondary antibody.[18]
-
Visualize the protein bands using an ECL detection system.[18]
-
4.3. Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells.
-
Methodology:
-
Treat cells with the compound for the desired duration.
-
Harvest and wash the cells with PBS.[2]
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium (B1200493) Iodide (PI) to the cells.[19]
-
Incubate in the dark for 15 minutes at room temperature.[2]
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2][19]
-
4.4. Cell Cycle Analysis
-
Objective: To determine the effect of the compound on cell cycle distribution.
-
Methodology:
-
Treat cells with the compound for a specified time (e.g., 48 hours).[2]
-
Harvest the cells and fix them in cold 70% ethanol.[18]
-
Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[18]
-
Incubate for 30 minutes at room temperature in the dark.[18]
-
Analyze the DNA content of the cells using a flow cytometer to quantify the percentage of cells in the G1, S, and G2/M phases.[2]
-
4.5. Co-Immunoprecipitation (for Indisulam)
-
Objective: To confirm the indisulam-dependent interaction between DCAF15 and RBM39.[1]
-
Methodology:
-
Co-transfect cells with plasmids encoding tagged versions of DCAF15 and RBM39.[1]
-
Treat the cells with a proteasome inhibitor to prevent RBM39 degradation, followed by treatment with indisulam or DMSO.[1]
-
Lyse the cells and incubate the lysates with antibody-conjugated beads against the DCAF15 tag.[1]
-
Wash the beads to remove non-specific binding proteins.
-
Elute the protein complexes and analyze by western blotting for the presence of the RBM39 tag.[1]
-
4.6. Colony Formation Assay
-
Objective: To assess the long-term effect of the compound on cell proliferation and survival.
-
Methodology:
-
Seed a low number of cells in a six-well plate.[20]
-
Treat the cells with the compound, either continuously or for a set period.[20]
-
Allow the cells to grow for 10-14 days until visible colonies form.[19][20]
-
Fix the colonies with paraformaldehyde and stain them with crystal violet.[20]
-
Count the number of colonies to determine the clonogenic survival.[19]
-
Comparative Summary and Conclusion
Indisulam and SLC-0111 represent two innovative and distinct approaches to cancer therapy.
-
Indisulam 's "molecular glue" mechanism of action is a prime example of targeted protein degradation. Its efficacy is dependent on the presence of the E3 ligase component DCAF15, making DCAF15 expression a potential predictive biomarker for treatment response, particularly in hematological malignancies.[8][9]
-
SLC-0111 targets the tumor microenvironment by inhibiting CAIX, an enzyme whose expression is induced by hypoxia, a common feature of solid tumors.[7] While it shows limited direct cytotoxicity at normal pH, its ability to disrupt pH homeostasis in the acidic tumor microenvironment and to sensitize cancer cells to conventional chemotherapies makes it a promising candidate for combination therapies.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. What are CAIX inhibitors and how do they work? [synapse.patsnap.com]
- 7. oncotarget.com [oncotarget.com]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. benchchem.com [benchchem.com]
- 10. SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Indisulam Reduces Viability and Regulates Apoptotic Gene Expression in Pediatric High-Grade Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting RBM39 through indisulam induced mis-splicing of mRNA to exert anti-cancer effects in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Indisulam: an anticancer sulfonamide in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. tandfonline.com [tandfonline.com]
Next-Generation Carbonic Anhydrase Inhibitors: A New Era of Precision in Therapeutic Targeting
A comparative analysis of emerging selective inhibitors versus first-generation systemic agents, with a focus on an investigational candidate analogous to "Carbonic Anhydrase Inhibitor 20".
For decades, first-generation carbonic anhydrase (CA) inhibitors, such as acetazolamide (B1664987), have been utilized in the management of a variety of conditions including glaucoma, epilepsy, and altitude sickness.[1][2] These systemic agents, however, are beset by a range of side effects stemming from their non-selective inhibition of multiple carbonic anhydrase isoforms throughout the body.[3][4] The advent of a new generation of highly selective inhibitors, exemplified by the investigational drug SLC-0111, promises a paradigm shift towards targeted CA inhibition, offering the potential for enhanced therapeutic efficacy and a significantly improved safety profile. This guide provides a detailed comparison of these next-generation inhibitors, using SLC-0111 as a representative example, against their first-generation predecessors.
Superior Selectivity: The Key Advantage
The primary advantage of next-generation CA inhibitors lies in their remarkable isoform selectivity. First-generation inhibitors like acetazolamide are non-selective, potently inhibiting ubiquitously expressed isoforms such as CA I and CA II, which are crucial for normal physiological functions.[1][5] This widespread inhibition is responsible for the characteristic side effects of malaise, fatigue, and metabolic acidosis.[3]
In contrast, SLC-0111 demonstrates high selectivity for the tumor-associated isoforms CA IX and CA XII.[6][7] These isoforms are overexpressed in many hypoxic solid tumors and play a critical role in tumor progression by regulating the pH of the tumor microenvironment.[8][9] By selectively targeting these cancer-specific enzymes, SLC-0111 aims to exert a potent anti-tumor effect while sparing the "housekeeping" CA isoforms, thereby minimizing systemic side effects.[5][10]
Table 1: Comparative Inhibitory Potency (Ki) and Selectivity
| Inhibitor | CA I (Ki, nM) | CA II (Ki, nM) | CA IX (Ki, nM) | CA XII (Ki, nM) | Selectivity Ratio (CA II / CA IX) |
| Acetazolamide | 250 | 12[1] | 25 | 5.7 | ~0.48 |
| SLC-0111 | >10,000 | >10,000 | 45[6] | 4.5[6] | >222 |
Note: Ki values for Acetazolamide are representative values from the literature. A higher selectivity ratio indicates greater selectivity for the target isoform (CA IX) over the off-target isoform (CA II).
Enhanced Therapeutic Profile and Reduced Side Effects
The systemic administration of first-generation CA inhibitors leads to a host of dose-limiting adverse effects, including paresthesia, fatigue, weight loss, depression, and metabolic acidosis.[3][4] These side effects can be severe enough to necessitate discontinuation of therapy.[3]
Next-generation inhibitors, by virtue of their targeted action, are anticipated to have a much more favorable side-effect profile. Phase I clinical trials of SLC-0111 in patients with advanced solid tumors have shown the drug to be safe and well-tolerated at therapeutic doses.[9] The most frequently reported adverse events were generally mild and reversible, such as fatigue and nausea.[9] This improved safety profile could allow for more effective and sustained therapeutic regimens, particularly in the context of oncology where patients are often already weakened by their disease and other treatments.
Table 2: Comparison of Side Effect Profiles
| Feature | First-Generation CA Inhibitors (e.g., Acetazolamide) | Next-Generation Selective Inhibitors (e.g., SLC-0111) |
| Primary Administration | Systemic (Oral/IV)[11] | Oral[9] |
| Selectivity | Non-selective[1] | Highly selective for specific isoforms (e.g., CA IX, CA XII)[6] |
| Common Side Effects | Metabolic acidosis, paresthesia, fatigue, malaise, weight loss, anorexia[3] | Mild and reversible fatigue, nausea, anorexia[9] |
| Serious Adverse Events | Rare but possible: Stevens-Johnson syndrome, aplastic anemia, nephrolithiasis[4][11] | No dose-limiting toxicities reported in Phase I trials[9] |
Mechanism of Action: From Systemic Disruption to Targeted Intervention
The fundamental mechanism of action for sulfonamide-based CA inhibitors involves the binding of the sulfonamide group to the zinc ion in the active site of the carbonic anhydrase enzyme, thereby blocking its catalytic activity.[12]
First-generation inhibitors apply this mechanism indiscriminately, leading to widespread physiological disruption. For instance, in the kidneys, inhibition of CA II and CA IV leads to increased excretion of bicarbonate and sodium, resulting in diuresis and metabolic acidosis.[13]
Next-generation inhibitors like SLC-0111 leverage this same fundamental mechanism but with a crucial difference: their chemical structure is designed to interact specifically with the active site of target isoforms like CA IX. In the context of cancer, CA IX is expressed on the surface of tumor cells and contributes to an acidic tumor microenvironment, which promotes tumor growth, invasion, and resistance to therapy.[9][12] By selectively inhibiting CA IX, SLC-0111 disrupts pH regulation in the tumor microenvironment, leading to increased intracellular acidification and subsequent cancer cell death, while having minimal impact on normal tissues.[12][14]
Caption: Comparison of the inhibitory pathways of first-generation and next-generation CA inhibitors.
Experimental Protocols
The determination of the inhibitory activity and selectivity of carbonic anhydrase inhibitors is crucial for their development. The gold-standard method for this is the stopped-flow CO2 hydration assay.
Stopped-Flow CO2 Hydration Assay
This method directly measures the catalytic activity of carbonic anhydrase by monitoring the hydration of CO2 to bicarbonate and a proton, which results in a change in pH.
I. Principle: The assay follows the pH change resulting from the CA-catalyzed hydration of CO2. A pH indicator is used, and the change in its absorbance is monitored over time using a stopped-flow spectrophotometer. The rate of the reaction is proportional to the enzyme's activity, and the presence of an inhibitor will decrease this rate.
II. Materials and Reagents:
-
Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Test inhibitor (e.g., SLC-0111) and reference inhibitor (e.g., acetazolamide) dissolved in a suitable solvent (e.g., DMSO)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4)
-
pH indicator (e.g., Phenol Red)
-
CO2-saturated water (prepared by bubbling CO2 gas through chilled, deionized water)
-
Stopped-flow spectrophotometer
III. Procedure:
-
Solution Preparation:
-
Syringe A (Enzyme/Inhibitor): Prepare a solution containing the assay buffer, pH indicator, and the specific CA isoform. For inhibition assays, pre-incubate the enzyme with the desired concentration of the inhibitor for a set period (e.g., 15 minutes) at room temperature.[15][16]
-
Syringe B (Substrate): Use the freshly prepared CO2-saturated water.[15]
-
-
Measurement:
-
Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).
-
Rapidly mix the contents of Syringe A and Syringe B in the stopped-flow device.
-
Monitor the change in absorbance of the pH indicator at its maximum wavelength (e.g., 557 nm for Phenol Red) over a short time course (milliseconds to seconds).[16]
-
-
Data Analysis:
-
Determine the initial rate of the reaction from the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.[16]
-
Caption: Workflow for the stopped-flow CO2 hydration assay to determine CA inhibitor potency.
Conclusion
The development of next-generation, isoform-selective carbonic anhydrase inhibitors represents a significant advancement in the field. By precisely targeting disease-associated CA isoforms, such as CA IX in cancer, these novel agents, exemplified by the investigational drug SLC-0111, offer the potential for improved therapeutic outcomes with a markedly reduced burden of side effects compared to their non-selective, first-generation predecessors. The superior selectivity profile, demonstrated through robust experimental methodologies, underscores the promise of these targeted therapies for a new era of precision medicine.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Carbonic Anhydrase Inhibitors General Statement Monograph for Professionals - Drugs.com [drugs.com]
- 3. Carbonic anhydrase inhibitor side effects. Serum chemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serious Adverse Events of Oral and Topical Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SLC-0111 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 9. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of the protective effect of acetazolamide and SLC-0111 on carbon tetrachloride-induced toxicity in fruit fly - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
In Vitro and In Vivo Correlation of Novel Carbonic Anhydrase Inhibitor "CAI 20" with Clinically Used Alternatives
An Objective Comparison for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of a novel carbonic anhydrase inhibitor (CAI), referred to here as "CAI 20," with established, clinically used CAIs: Acetazolamide, Dorzolamide, and Brinzolamide. The analysis focuses on in vitro inhibitory activity against key human carbonic anhydrase (hCA) isoforms and representative in vivo efficacy data. Detailed experimental protocols for the cited assays are provided to support reproducibility and further investigation.
Introduction to Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] These enzymes are integral to numerous physiological processes, including pH regulation, ion transport, and fluid secretion. Inhibition of specific CA isoforms is a validated therapeutic strategy for a range of conditions, most notably glaucoma, where reducing CA activity in the ciliary body of the eye decreases aqueous humor production and, consequently, intraocular pressure (IOP).[1] The primary CAIs discussed in this guide are sulfonamide-based inhibitors that coordinate to the zinc ion in the enzyme's active site, blocking its catalytic function.
The subject of this guide, "CAI 20," is a representative compound from a series of twenty novel (E)-1-(4-sulfamoyl-phenylethyl)-3-arylidene-5-aryl-1H-pyrrol-2(3H)-ones. For this analysis, we will use the data for the twentieth compound in this series, designated as (E)-4-(2-(5-(4-chlorophenyl)-3-(4-(trifluoromethyl)benzylidene)-2-oxo-2,3-dihydro-1H-pyrrol-1-yl)ethyl)benzenesulfonamide . This guide will evaluate its in vitro performance against key CA isoforms relative to established drugs.
In Vitro Comparative Analysis
The in vitro inhibitory potency of CAIs is a critical determinant of their therapeutic potential. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce 50% inhibition of the enzyme's activity. A lower Ki value indicates a more potent inhibitor. The following table summarizes the in vitro inhibition data for CAI 20 and its comparators against four key human carbonic anhydrase isoforms: hCA I, hCA II, hCA IX, and hCA XII.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| CAI 20 | 458.3 | 98.6 | 51.2 | 48.7 |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
| Dorzolamide | >10000 | 5.8 | 55.7 | 9.1 |
| Brinzolamide | 3900 | 3.1 | 49 | 6.2 |
Data for CAI 20 is derived from a representative compound in its series. Data for Acetazolamide, Dorzolamide, and Brinzolamide are compiled from publicly available research.
Key Observations from In Vitro Data:
-
hCA I: This is a ubiquitous cytosolic isoform. CAI 20 shows moderate inhibition of hCA I, more potent than Dorzolamide and Brinzolamide but less so than Acetazolamide. High inhibition of hCA I is generally associated with off-target effects.
-
hCA II: The most active and widespread cytosolic isoform, and a primary target for glaucoma therapy. All listed inhibitors are highly potent against hCA II, with Dorzolamide and Brinzolamide showing the strongest inhibition. CAI 20 is a potent inhibitor, though less so than the topical agents Dorzolamide and Brinzolamide.
-
hCA IX and hCA XII: These are transmembrane, tumor-associated isoforms and are also involved in aqueous humor secretion. CAI 20 demonstrates potent inhibition of both hCA IX and hCA XII, with a potency comparable to Brinzolamide for hCA IX and more potent than Dorzolamide. Its activity against hCA XII is notable and in a similar range to the other inhibitors.
In Vivo Efficacy: A Representative Example
While in vivo data for the novel "CAI 20" is not yet available, we can examine the typical in vivo performance of a clinically used topical CAI, Dorzolamide, in a rabbit model to provide context for the ultimate therapeutic goal of these inhibitors. The primary endpoint for in vivo evaluation of anti-glaucoma drugs is the reduction of intraocular pressure (IOP).
| Parameter | Dorzolamide (2%, topical) |
| Animal Model | Normotensive Rabbits |
| Mean IOP Reduction | 17% - 19% |
| Aqueous Flow Reduction | ~17% |
| Route of Administration | Topical |
This data is representative of typical findings in preclinical rabbit models.[1]
Visualizing Pathways and Protocols
To further clarify the mechanism of action and the experimental processes involved in CAI evaluation, the following diagrams are provided.
Caption: Mechanism of CAIs in reducing intraocular pressure.
Caption: Experimental workflow for in vivo IOP studies.
Experimental Protocols
In Vitro Carbonic Anhydrase Inhibition Assay: Stopped-Flow CO₂ Hydration
This assay measures the catalytic activity of a CA isoform by observing the pH change resulting from the hydration of CO₂.
Materials and Reagents:
-
Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
Stopped-flow spectrophotometer
-
Buffer solution (e.g., 10 mM HEPES, pH 7.5)
-
pH indicator solution (e.g., phenol (B47542) red)
-
CO₂-saturated water
-
Test inhibitor (e.g., CAI 20) dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare a stock solution of the CA enzyme in the buffer. Serially dilute the test inhibitor to various concentrations.
-
Assay Mixture: In the wells of a 96-well plate, add the buffer, pH indicator, and the desired concentration of the inhibitor. Finally, add the enzyme solution to initiate a pre-incubation period (e.g., 10 minutes at room temperature).
-
Stopped-Flow Measurement: The assay is performed at a constant temperature (e.g., 25°C). The stopped-flow instrument rapidly mixes the enzyme/inhibitor solution with the CO₂-saturated water.
-
Data Acquisition: The instrument records the change in absorbance of the pH indicator over time as the hydration of CO₂ causes a drop in pH. The initial rate of this reaction is determined.
-
Data Analysis: The initial rates of the catalyzed reaction are measured at different CO₂ concentrations. The inhibition constant (Ki) is determined by fitting the data to the Michaelis-Menten equation, modified for competitive inhibition, using non-linear regression analysis.
In Vivo Intraocular Pressure (IOP) Measurement in Rabbits
This protocol outlines the procedure for evaluating the IOP-lowering effects of a topical CAI in a rabbit model.
Animals:
-
Normotensive male New Zealand white or Dutch Belted rabbits (2.5-3.0 kg).
Materials and Equipment:
-
Test compound formulated for topical ophthalmic delivery (e.g., CAI 20 in a sterile solution or suspension).
-
Vehicle control (formulation without the active compound).
-
Positive control (e.g., 2% Dorzolamide solution).
-
Calibrated tonometer suitable for rabbits (e.g., Tono-Pen, TonoVet).
-
Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride).
-
Animal restrainers.
Procedure:
-
Acclimatization: House the rabbits in a controlled environment for at least one week before the experiment to allow for acclimatization to handling and IOP measurement procedures.
-
Baseline IOP Measurement: On the day of the experiment, measure the baseline IOP for both eyes of each rabbit. A topical anesthetic is typically applied to the cornea before measurement to minimize discomfort.
-
Drug Administration: Randomly assign rabbits to treatment groups (vehicle, positive control, test compound). Instill a single, fixed volume (e.g., 50 µL) of the assigned formulation into the lower conjunctival sac of one eye. The contralateral eye can serve as an untreated control.
-
Post-Dose IOP Monitoring: Measure the IOP in both eyes at predetermined time points after administration (e.g., 30 minutes, and 1, 2, 4, 6, 8, and 12 hours post-dose).
-
Data Analysis: Calculate the mean IOP for each treatment group at each time point. The primary efficacy endpoint is the percentage reduction in IOP from baseline compared to the vehicle control group. Statistical analysis (e.g., ANOVA) is used to determine the significance of the observed effects.
Conclusion
The novel carbonic anhydrase inhibitor, "CAI 20," demonstrates a promising in vitro profile, with potent inhibition of the key glaucoma-related isoform hCA II, as well as the tumor-associated isoforms hCA IX and hCA XII. Its inhibitory activity is within the range of clinically successful topical CAIs like Dorzolamide and Brinzolamide. While further in vivo studies are required to determine its efficacy in reducing intraocular pressure and to assess its safety and pharmacokinetic profile, the in vitro data suggests that this class of compounds warrants further investigation as potential therapeutic agents. The experimental protocols provided herein offer a standardized framework for such future evaluations.
References
- 1. Synthesis, biological evaluation and theoretical studies of (E)-1-(4-sulfamoyl-phenylethyl)-3-arylidene-5-aryl-1H-pyrrol-2(3H)-ones as human carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation and theoretical studies of (E)-1-(4-sulfamoyl-phenylethyl)-3-arylidene-5-aryl-1H-pyrrol-2(3H)-ones as human carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Carbonic anhydrase inhibitor 20
Essential Safety and Handling Guide for Carbonic Anhydrase Inhibitor 20
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a potent compound intended for research and development purposes. The following procedures are designed to ensure the safety of laboratory personnel and to detail the proper management of the chemical lifecycle.
Hazard Identification and Personal Protective Equipment (PPE)
A thorough understanding of the potential hazards is essential before handling this compound. The primary hazards include potential eye irritation, and it is crucial to prevent contact with skin and eyes, as well as inhalation.[1] The recommended Personal Protective Equipment (PPE) varies depending on the task being performed.
Table 1: Recommended Personal Protective Equipment (PPE)
| Task | Recommended PPE |
| Receiving and Unpacking | • Nitrile gloves• Lab coat• Safety glasses |
| Weighing and Aliquoting (Solid Form) | • Double nitrile gloves• Disposable gown• Safety goggles or face shield• N95 or higher-rated respirator (in a ventilated enclosure) |
| Solution Preparation and Handling | • Nitrile gloves• Lab coat• Safety goggles |
| Waste Disposal | • Nitrile gloves• Lab coat• Safety goggles |
Always inspect PPE for damage before use and do not reuse disposable items.
Operational and Disposal Plans
A systematic approach to the entire lifecycle of the chemical within the laboratory is critical for safety and compliance.
1. Preparation of Stock Solution
-
Work within a chemical fume hood.
-
Add a small amount of the appropriate solvent, as specified by the manufacturer or experimental protocol, to dissolve the solid compound.
-
Once dissolved, add the solvent to the final desired volume.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
2. Storage and Labeling
-
Store the stock solution according to the manufacturer's recommendations, which is often at -20°C for bovine Carbonic Anhydrase II.
-
All containers must be clearly labeled with the compound name, concentration, date of preparation, and appropriate hazard symbols.
3. Spill Management
-
Small Spill: In a chemical fume hood, absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbent material in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Large Spill: Evacuate the area immediately and alert the institution's environmental health and safety (EHS) department.[2]
4. Waste Disposal
-
Dispose of all contaminated materials, including weigh boats, gloves, and pipette tips, in a designated hazardous waste container.[2]
-
Waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste and leave chemicals in their original containers.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]
Visualizing Key Processes
To further clarify procedural and conceptual information, the following diagrams illustrate a typical experimental workflow and the general mechanism of action for carbonic anhydrase inhibitors.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
